6,7-Dimethoxy-4-ethylcoumarin
Description
BenchChem offers high-quality 6,7-Dimethoxy-4-ethylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-4-ethylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPGHAGVLUKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6,7-Dimethoxy-4-ethylcoumarin CAS number and structure
The following technical guide details the structural characterization, synthesis, and application profile of 6,7-Dimethoxy-4-ethylcoumarin .
Note on CAS Registry: Unlike its widely commercialized homolog 4-Methylscoparone (CAS 4281-40-7), the 4-ethyl variant is primarily a research-grade compound often synthesized de novo for structure-activity relationship (SAR) studies. It does not possess a single, globally standardized CAS number in common public registries (e.g., PubChem, CAS Common Chemistry) as of 2025. It is frequently identified by its chemical name or specific vendor catalog IDs (e.g., Indofine Chemical Co.).
Synonyms: 4-Ethylscoparone; 4-Ethyl-6,7-dimethoxy-2H-chromen-2-one.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
This compound belongs to the coumarin class (benzopyrone), specifically the 6,7-dimethoxy substituted subgroup known for choleretic and vasodilatory activities. The introduction of the ethyl group at the C4 position enhances lipophilicity compared to the parent compound Scoparone.
Table 1: Core Physicochemical Data[4]
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₄O₄ | |
| Molecular Weight | 234.25 g/mol | |
| Exact Mass | 234.0892 | Useful for HRMS validation |
| Melting Point | 150 – 151 °C | Distinct from 4-methyl homolog (136°C) |
| Appearance | White to off-white crystalline solid | Recrystallized from EtOH/Water |
| Solubility | Soluble in CHCl₃, DMSO, Acetone | Poorly soluble in cold water |
| Lipophilicity (LogP) | ~2.1 (Predicted) | Higher than Scoparone (LogP ~1.[1][2][3][4][5][6]6) |
Structural Characterization Logic
To validate the identity of 6,7-Dimethoxy-4-ethylcoumarin, researchers must distinguish it from the 4-methyl analog. The key differentiator is the C4-alkyl signal in Proton NMR.
Diagnostic NMR Signals (Expected)
-
Ethyl Group (C4): Unlike the singlet observed in 4-methylcoumarins, the 4-ethyl group presents as a triplet (–CH₃, ~1.2 ppm) and a quartet (–CH₂–, ~2.7 ppm).
-
Aromatic Protons (C5, C8): Two singlets in the aromatic region (~6.8 ppm and ~7.0 ppm) confirm the 6,7-disubstitution pattern (para-orientation on the benzene ring preventing coupling).
-
Methoxy Groups: Two sharp singlets (~3.9 ppm), integrating to 6 protons total.
Synthesis Protocol: Pechmann Condensation[9][10]
The most robust route to 4-substituted coumarins is the Pechmann Condensation , utilizing a phenol and a
Reaction Scheme
Reactants: 3,4-Dimethoxyphenol + Ethyl Propionylacetate Catalyst: Sulfuric Acid (H₂SO₄) or Lewis Acid (e.g., InCl₃, Bi(NO₃)₃) Solvent: Solvent-free or Ethanol
Step-by-Step Methodology
-
Preparation of Reactants:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dimethoxyphenol (10 mmol) in a minimal amount of ethanol (or run solvent-free for higher yield).
-
Add Ethyl Propionylacetate (10 mmol) dropwise.
-
-
Acid Catalysis (Cyclization):
-
Option A (Classic): Cool the mixture to 0°C. Add concentrated H₂SO₄ (5 mL) dropwise to maintain temperature <10°C.
-
Option B (Green/Lewis Acid): Add 10 mol% Indium(III) Chloride (InCl₃) and heat to 80°C.
-
Mechanism:[6][7][8] The phenol undergoes electrophilic attack by the activated carbonyl of the
-keto ester, followed by transesterification and dehydration to close the pyrone ring.
-
-
Reaction Monitoring:
-
Stir at room temperature (if H₂SO₄) or reflux (if Lewis Acid) for 2–4 hours.
-
Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the phenol spot.
-
-
Workup & Purification:
-
Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The coumarin should precipitate as a solid.
-
Filter the precipitate and wash with cold water until the filtrate is neutral pH.
-
Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to room temperature, then refrigerate. Collect the crystals (MP should be 150–151°C).
-
Visualization: Synthesis Workflow
Figure 1: The Pechmann Condensation pathway for synthesizing 4-ethyl substituted coumarins.
Biological & Pharmacological Context[3][4][5][6][9][10][13][14]
While the 4-methyl analog is more common, the 4-ethyl substitution is critical in Structure-Activity Relationship (SAR) studies targeting:
-
Vasorelaxation: Coumarins like Scoparone relax smooth muscle.[2] Increasing the bulk of the alkyl group at C4 (Methyl
Ethyl) often alters the binding affinity to voltage-gated calcium channels (VGCCs). -
Lipid Metabolism: 6,7-dimethoxycoumarins are investigated for hypolipidemic effects. The increased lipophilicity of the ethyl variant may enhance membrane permeability.
Table 2: Homolog Comparison
| Compound | Substituent (C4) | LogP (Est.) | Primary Use Case |
| Scoparone | –H | 1.6 | Asthma, Jaundice (Traditional Medicine) |
| 4-Methylscoparone | –CH₃ | 1.9 | Standard research reagent; Choleretic |
| 4-Ethylscoparone | –CH₂CH₃ | 2.1 | SAR Probe: Testing steric/lipophilic limits |
Analytical Validation (Self-Validating Protocol)
To ensure the synthesized compound is 6,7-Dimethoxy-4-ethylcoumarin and not an isomer or byproduct, perform the following validation steps:
-
Melting Point Check: If MP < 145°C, the product is likely contaminated with starting phenol or the 4-methyl analog (if reagents were cross-contaminated). Target: 150–151°C .[9][2]
-
Fluorescence: Dissolve a trace amount in ethanol. Under UV light (365 nm), the compound should exhibit intense blue fluorescence , characteristic of 6,7-oxygenated coumarins.
-
Mass Spectrometry: In GC-MS, look for the molecular ion peak
at m/z 234 . A major fragment loss of 29 mass units (ethyl group) confirms the C4 substitution.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the 4-ethyl variant is synthesized for pharmacological profiling.
References
-
Indofine Chemical Company. (n.d.). 6,7-Dimethoxy-4-ethylcoumarin Product Page. Retrieved from [Link] (Catalog ID: 19-531).
-
Sethi, V. K., et al. (2016).[10] Pechmann Condensation: Synthesis of Coumarins. In Advanced Organic Chemistry Protocols.
-
García-Morales, et al. (2016).[10][11] GC-MS analysis of bioactive compounds in marine bivalves. (Referenced for GC-MS detection of 6,7-dimethoxy-4-ethylcoumarin as a metabolite).
-
PubChem. (2025).[5] Compound Summary: 6,7-Dimethoxy-4-methylcoumarin (Homolog Reference).[9] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of anti-cancer and Immunomodulatory effects of Globe Thistle (Echinops Shakrokii S.A. Ahmad) extracts: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. SCOPARONE | 120-08-1 [chemicalbook.com]
- 5. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene | MDPI [mdpi.com]
- 8. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]
- 9. indofinechemical.com [indofinechemical.com]
- 10. Ethyl propionylacetate synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 6,7-Dimethoxy-4-ethylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Coumarin Scaffold
The coumarin nucleus, a deceptively simple benzopyran-2-one framework, continues to be a cornerstone in the edifice of medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This versatility stems from the scaffold's amenability to substitution, allowing for the fine-tuning of its physicochemical and biological properties. Among the vast family of coumarins, 6,7-dimethoxy-4-ethylcoumarin stands out as a promising candidate for further investigation, owing to the known influence of methoxy and alkyl substituents on the bioactivity and fluorescence of the coumarin core. This guide provides a comprehensive, experience-driven approach to the synthesis and rigorous characterization of this specific derivative, empowering researchers to confidently produce and validate this valuable compound.
I. Strategic Synthesis: The Pechmann Condensation as the Method of Choice
For the synthesis of 4-substituted coumarins, the Pechmann condensation remains a highly reliable and efficient method.[1][2] This acid-catalyzed reaction between a phenol and a β-ketoester offers a direct route to the coumarin core.[1][4] While other methods like the Knoevenagel condensation are also employed for coumarin synthesis, the Pechmann reaction is particularly well-suited for the preparation of 6,7-Dimethoxy-4-ethylcoumarin from readily available precursors.[2]
The causality behind selecting the Pechmann condensation lies in its straightforward mechanism and generally good yields. The reaction proceeds through an initial transesterification, followed by an intramolecular hydroarylation and subsequent dehydration to yield the coumarin ring system. The use of an acid catalyst, such as concentrated sulfuric acid or a solid acid like Amberlyst-15, is crucial for activating the carbonyl groups and facilitating the cyclization.[4][5]
Reaction Scheme: Pechmann Condensation for 6,7-Dimethoxy-4-ethylcoumarin
Caption: Pechmann Condensation for Target Synthesis.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where the successful synthesis and purification can be monitored at each stage.
Materials and Reagents:
-
3,4-Dimethoxyphenol
-
Ethyl butyrylacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for Thin-Layer Chromatography (TLC)
-
TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethoxyphenol (1.0 equivalent) and ethyl butyrylacetate (1.1 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.5 equivalents) to the stirred mixture under cooling in an ice bath. The reaction is exothermic. Alternatively, for a greener approach, a solid acid catalyst like Amberlyst-15 can be used.[5]
-
Reaction Conditions: Heat the reaction mixture in an oil bath at a temperature of 100-120°C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A spot for the product should appear at a different Rf value compared to the starting materials.[4]
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water. A solid precipitate of the crude product should form.
-
Purification:
-
Collect the crude product by filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
For further purification, recrystallization from a suitable solvent like ethanol is recommended. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals of 6,7-Dimethoxy-4-ethylcoumarin.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
-
Purity Assessment:
-
Perform TLC analysis of the purified product to ensure the absence of starting materials and byproducts.
-
Determine the melting point of the purified compound. A sharp melting point is indicative of high purity.
-
II. Rigorous Characterization: A Multi-faceted Approach to Structure Elucidation
The unambiguous identification and characterization of the synthesized 6,7-Dimethoxy-4-ethylcoumarin are paramount. A combination of spectroscopic techniques provides a comprehensive picture of the molecular structure.
Caption: Comprehensive Characterization Workflow.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[6][7] For 6,7-Dimethoxy-4-ethylcoumarin, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -CH₂-CH₃ |
| ~2.80 | Quartet | 2H | -CH₂ -CH₃ |
| ~3.95 | Singlet | 3H | 6-OCH₃ |
| ~3.98 | Singlet | 3H | 7-OCH₃ |
| ~6.85 | Singlet | 1H | H-8 |
| ~6.90 | Singlet | 1H | H-5 |
| ~6.15 | Singlet | 1H | H-3 |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | -CH₂-CH₃ |
| ~25.0 | -CH₂ -CH₃ |
| ~56.5 | 6-OCH₃ |
| ~56.8 | 7-OCH₃ |
| ~99.0 | C-8 |
| ~108.0 | C-5 |
| ~112.0 | C-4a |
| ~115.0 | C-3 |
| ~148.0 | C-6 |
| ~152.0 | C-7 |
| ~155.0 | C-8a |
| ~161.0 | C-4 |
| ~162.0 | C-2 (C=O) |
Note: These are predicted values based on the analysis of similar coumarin structures. Actual experimental values may vary slightly.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[7][8]
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2970-2850 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (lactone) |
| ~1610, 1570, 1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1270, 1030 | Strong | C-O stretch (aromatic ether) |
C. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the coumarin core.[7]
Predicted UV-Vis Absorption Maxima (in Methanol):
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~230 | High | π → π |
| ~255 | Medium | π → π |
| ~345 | High | π → π* |
D. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound and provides insights into its fragmentation pattern, which can further support the structural assignment.[9] The expected molecular weight for C₁₃H₁₄O₄ is 234.25 g/mol .
Predicted Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺): m/z = 234
-
Major Fragments:
-
m/z = 205 ([M-CHO]⁺) - Loss of a formyl radical.
-
m/z = 191 ([M-C₂H₅]⁺) - Loss of the ethyl group.
-
m/z = 177 ([M-CHO-CO]⁺) - Subsequent loss of carbon monoxide.
-
III. Conclusion: A Foundation for Future Research
This guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of 6,7-Dimethoxy-4-ethylcoumarin. By following the outlined Pechmann condensation protocol and employing the described multi-faceted characterization approach, researchers can confidently produce and validate this compound. The provided spectroscopic predictions, based on established principles and data from analogous structures, offer a reliable benchmark for experimental verification. The successful synthesis of this coumarin derivative opens avenues for its exploration in various applications, from medicinal chemistry to materials science, building upon the rich legacy of the coumarin scaffold.
References
-
Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). SlideShare. Retrieved February 4, 2026, from [Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]
-
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). Jetir.org. Retrieved February 4, 2026, from [Link]
-
1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]
-
Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl2·2H2O. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism by HRMS analysis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. (n.d.). Der Pharma Chemica. Retrieved February 4, 2026, from [Link]
-
Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (2023). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). MDPI. Retrieved February 4, 2026, from [Link]
-
Synthesis of coumarin by Pechman reaction -A Review. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]
-
6,7-Dimethoxy-4-methylcoumarin. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). MDPI. Retrieved February 4, 2026, from [Link]
-
Total Synthesis of Six 3,4-Unsubstituted Coumarins. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
synthetic approaches to 4-aryl-3,4-dihydrocoumarins. (n.d.). De Gruyter. Retrieved February 4, 2026, from [Link]
-
FTIR spectrum of 7-hydroxy-4-methyl coumarin. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
H AND 13C NMR DATA FOR 6, 7-DIHYDROXYCOUMARIN. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
EI mass fragmentation of 7-methoxy-coumarin (4). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4 H -chromenes via Er(OTf) 3 -catalyzed cascade reactions of p -quinone methides with 1,3-dicarbonyl compounds. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]
-
-
7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
-
-
Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (2019). Arkivoc. Retrieved February 4, 2026, from [Link]
-
UV/Vis spectra of 7-diethylamino-4-methylcoumarin (1) and the synthesized fluorescent labels (8, 9, 14, 15, 19, and 20) in MeCN. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. (n.d.). Journal of Environmental Nanotechnology. Retrieved February 4, 2026, from [Link]
-
Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. nanoient.org [nanoient.org]
- 9. benthamopen.com [benthamopen.com]
Pharmacological Profile of Scoparone (6,7-Dimethoxycoumarin): A Technical Guide for Drug Development
Executive Summary
Scoparone (6,7-dimethoxycoumarin) is a bioactive coumarin derivative isolated primarily from Artemisia capillaris (Yin Chen Hao), a staple in Traditional Chinese Medicine for hepatic disorders.[1] Unlike simple coumarins, the 6,7-dimethoxy substitution pattern confers a unique pharmacological profile characterized by potent hepatoprotective, anti-fibrotic, and vasorelaxant properties.
This technical guide analyzes scoparone as a single-agent candidate for drug development. It synthesizes pharmacokinetic (ADME) data with mechanistic insights into its multi-target activity—specifically its ability to simultaneously modulate TGF-β/Smad fibrosis pathways and TLR4/NF-κB inflammatory cascades. The guide also addresses the critical safety window defined by its acute toxicity profile.
Chemical and Physical Profile
| Property | Detail |
| IUPAC Name | 6,7-dimethoxychromen-2-one |
| Common Name | Scoparone; Escoparone |
| CAS Number | 120-08-1 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Structural Class | Simple Coumarin (Benzo-α-pyrone) |
| Solubility | Soluble in ethanol, DMSO, chloroform; poorly soluble in water. |
| Appearance | White to light yellow crystalline powder or needles. |
Pharmacokinetics (ADME) Profile
Understanding the kinetic behavior of scoparone is essential for designing effective dosing regimens in preclinical models.
Absorption[2]
-
Bioavailability: Scoparone exhibits rapid absorption following oral administration. In rat models, the time to maximum plasma concentration (
) is typically < 0.5 hours , indicating rapid gastrointestinal uptake. -
Plasma Concentration: Oral administration of 50–100 mg/kg yields varying plasma levels, often limited by extensive first-pass metabolism.
Distribution
-
Tissue Tropism: Distribution is non-uniform. The highest concentrations are found in the liver and kidney , aligning with its therapeutic focus on hepatic diseases.
-
Blood-Brain Barrier (BBB): Scoparone has poor BBB penetration when administered alone. However, co-administration with permeation enhancers (e.g., borneol) can significantly increase brain tissue concentrations.
Metabolism[1][2][3][4][5][6]
-
Primary Pathway: Scoparone undergoes rapid and extensive hepatic metabolism. The primary Phase I metabolic reaction is O-demethylation .
-
Metabolites:
-
Scopoletin (6-methoxy-7-hydroxycoumarin): The major metabolite formed via demethylation at the C-7 position.
-
Isoscopoletin: Formed via demethylation at the C-6 position.
-
Conjugates: Subsequent glucuronidation and sulfation of these metabolites.
-
-
Enzymology: Cytochrome P450 enzymes (CYPs) drive this clearance.[2] Scoparone also acts as a moderate inhibitor of CYP3A4 , suggesting potential drug-drug interactions (DDIs).
Elimination
-
Half-life (
): Short, typically 0.5 – 1.5 hours in rodents, necessitating frequent dosing or sustained-release formulations for chronic studies. -
Excretion: Predominantly renal excretion of conjugated metabolites.
Pharmacodynamics: Mechanisms of Action
Scoparone acts as a "multi-target" ligand. It does not rely on a single receptor but rather modulates a network of signaling pathways involved in inflammation, fibrosis, and lipid metabolism.
Anti-Fibrotic Mechanism (TGF-β/Smad Axis)
Hepatic fibrosis is driven by the activation of Hepatic Stellate Cells (HSCs). Scoparone directly intervenes in this transdifferentiation process.
-
Target: Transforming Growth Factor-beta (TGF-β) signaling.[3]
-
Action: Inhibits the phosphorylation of Smad3 (p-Smad3).
-
Outcome: Prevents the translocation of the Smad complex to the nucleus, thereby blocking the transcription of pro-fibrotic genes (e.g., Col1a1, alpha-SMA).
Anti-Inflammatory Mechanism (TLR4/NF-κB Axis)
Scoparone suppresses the "cytokine storm" associated with acute liver injury and NASH.
-
Target: Toll-like Receptor 4 (TLR4).
-
Action: Downregulates TLR4 expression and inhibits the downstream degradation of IκBα. This prevents the nuclear translocation of NF-κB (p65) .
Metabolic Regulation (PPAR Modulation)
-
PPAR-α (Agonist): Scoparone activates Peroxisome Proliferator-Activated Receptor-alpha, promoting fatty acid oxidation and reducing hepatic lipid accumulation (steatosis).
-
PPAR-γ (Antagonist/Modulator): In adipocytes, it suppresses PPAR-γ expression, inhibiting excessive adipogenesis.
Vasorelaxation[10]
-
Mechanism: Endothelium-dependent vasodilation.[6] Scoparone increases nitric oxide (NO) and cGMP levels and enhances prostacyclin release.
-
VSMC Inhibition: It inhibits STAT3 signaling in Vascular Smooth Muscle Cells, arresting cell cycle progression at the G1 phase and preventing vascular remodeling.[7][8]
Signaling Pathway Visualization
Figure 1: The multi-target pharmacological network of scoparone, illustrating its simultaneous inhibition of fibrotic and inflammatory pathways while promoting metabolic homeostasis.
Detailed Experimental Protocols
These protocols are designed for researchers seeking to validate scoparone's efficacy in standard preclinical models.
In Vitro: Anti-Fibrotic Assay (HSC-T6 Cells)
Objective: To quantify the inhibition of HSC activation and collagen production.
-
Cell Culture:
-
Maintain HSC-T6 (rat hepatic stellate cells) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C, 5% CO₂.
-
Starve cells in serum-free medium for 24 hours prior to treatment to synchronize the cell cycle.
-
-
Treatment Groups:
-
Control: Vehicle (0.1% DMSO).
-
Model: TGF-β1 (10 ng/mL) stimulation.
-
Experimental: TGF-β1 (10 ng/mL) + Scoparone (Gradient: 10, 20, 40, 80 µM).
-
-
Incubation: Incubate for 24–48 hours.
-
Readouts:
-
MTT/CCK-8 Assay: To ensure observed effects are not due to cytotoxicity (maintain cell viability >90%).
-
Western Blot: Lyse cells and probe for α-SMA (activation marker), Col1a1 (collagen), p-Smad3 , and Smad3 .
-
qRT-PCR: Extract RNA to measure mRNA levels of fibrotic markers.
-
-
Validation Criteria: A dose-dependent reduction in α-SMA and p-Smad3 without significant reduction in cell viability confirms specific anti-fibrotic activity.
In Vivo: CCl₄-Induced Liver Fibrosis Model
Objective: To assess hepatoprotection and anti-fibrotic efficacy in a living system.
-
Animals: Male Sprague-Dawley rats (180–220g).
-
Induction: Intraperitoneal (i.p.) injection of 50% CCl₄ (dissolved in olive oil) at 1 mL/kg, twice weekly for 8 weeks.
-
Dosing Regimen:
-
Begin scoparone treatment at Week 4 (therapeutic model) or Week 0 (preventative model).
-
Dose: Oral gavage (p.o.) at 20, 50, and 100 mg/kg/day .
-
Vehicle: Suspend scoparone in 0.5% CMC-Na (Carboxymethylcellulose sodium).
-
-
Endpoints (Week 8):
-
Serum Biochemistry: ALT, AST (liver injury markers).
-
Histopathology: H&E staining (necrosis) and Masson’s Trichrome staining (collagen deposition).
-
Hydroxyproline Assay: Quantitative measure of total liver collagen content.
-
-
Causality Check: Compare the Scoparone 100 mg/kg group against a Positive Control (e.g., Silymarin 100 mg/kg).
Safety and Toxicology
While scoparone is a natural compound, it possesses a defined toxicity window that must be respected during drug development.
-
Acute Toxicity:
-
Oral LD₅₀ (Rat): Approximately 292 mg/kg .[9]
-
Classification: GHS Category 3 ("Toxic if swallowed").
-
Implication: The therapeutic window is relatively narrow. Efficacy is often seen at 20–100 mg/kg, while lethality begins near 300 mg/kg. Dosing above 100 mg/kg in rats requires careful monitoring.
-
-
Chronic Toxicity: Long-term accumulation data is limited, but the short half-life suggests low risk of bioaccumulation.
-
Drug Interactions:
-
CYP3A4 Inhibition: Scoparone is a moderate inhibitor.[2] Co-administration with CYP3A4 substrates (e.g., cyclosporine, statins) may elevate their plasma levels, increasing the risk of adverse events.
-
References
-
Scoparone Attenuates Hepatic Stellate Cell Activation Through Inhibiting TGF-β/Smad Signaling Pathway. Drug Design, Development and Therapy. Link
-
Scoparone inhibits tissue factor expression in lipopolysaccharide-activated human umbilical vein endothelial cells. Journal of Biomedical Science. Link
-
Pharmacokinetics and tissue distribution study of scoparone in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Scoparone alleviates hepatic fibrosis by inhibiting the TLR-4/NF-κB pathway. Journal of Cellular and Molecular Medicine. Link
-
Safety Data Sheet: Scoparone (CAS 120-08-1). Carl Roth / PubChem. Link
-
Scoparone interferes with STAT3-induced proliferation of vascular smooth muscle cells. Scientific Reports. Link
-
Scoparone alleviates nonalcoholic fatty liver disease by modulating the PPARα signaling pathway. European Journal of Pharmacology. Link
Sources
- 1. Pseudotargeted lipidomics analysis of scoparone on glycerophospholipid metabolism in non-alcoholic steatohepatitis mice by LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 [mdpi.com]
- 4. Scoparone alleviates hepatic fibrosis by inhibiting the TLR-4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Vasodilator effect of scoparone (6,7-dimethoxycoumarin) from a Chinese herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scoparone interferes with STAT3-induced proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scoparone interferes with STAT3-induced proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
The Ascendant Scaffold: A Technical Guide to 6,7-Dimethoxy-Substituted Coumarins in Modern Drug Discovery
Abstract
The coumarin nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of therapeutic agents. Among its myriad derivatives, those bearing a 6,7-dimethoxy substitution pattern have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth review of 6,7-dimethoxy-substituted coumarins, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into their rich pharmacological profiles, elucidate key mechanisms of action, and provide practical, field-proven experimental protocols. This document is designed not as a rigid set of instructions, but as a foundational resource to empower researchers in their quest to unlock the full therapeutic potential of this remarkable class of compounds.
Introduction: The Significance of the 6,7-Dimethoxy Motif
Coumarins are a class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom.[1][2] Their inherent biological activities have been recognized for centuries in traditional medicine.[1] The core coumarin structure offers a versatile platform for chemical modification, with substitutions at various positions dramatically influencing its pharmacokinetic and pharmacodynamic properties.[1]
The focus of this guide, the 6,7-disubstituted pattern, and specifically the 6,7-dimethoxy substitution, is of paramount importance. This substitution is a hallmark of several naturally occurring and synthetic coumarins with pronounced biological effects. For instance, Scoparone (6,7-dimethoxycoumarin) has demonstrated a range of activities including anti-inflammatory, antioxidant, and anticancer properties.[3][4] The related 6,7-dihydroxycoumarin, known as esculetin, also exhibits a broad spectrum of pharmacological effects, including anticancer and neuroprotective actions.[1][5] The methoxy groups at the 6 and 7 positions are critical for modulating the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
This guide will systematically explore the synthesis, characterization, and biological evaluation of 6,7-dimethoxy-substituted coumarins, providing a comprehensive resource for their application in drug discovery.
Synthetic Strategies: Accessing the 6,7-Dimethoxycoumarin Core
The synthesis of 6,7-dimethoxy-substituted coumarins can be achieved through several established chemical reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the coumarin scaffold.
Pechmann Condensation: A Classic Approach
The Pechmann condensation is a widely employed method for the synthesis of coumarins.[6][7] This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. For the synthesis of 6,7-dimethoxy-4-substituted coumarins, 3,4-dimethoxyphenol serves as the key phenolic starting material.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-methylcoumarin via Pechmann Condensation
-
Reaction Setup: To a round-bottom flask, add 3,4-dimethoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like montmorillonite clay, while stirring.[6] The use of a solid acid catalyst can simplify the workup procedure.
-
Reaction Conditions: Heat the reaction mixture at a temperature range of 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, pour the reaction mixture into ice-cold water. The solid product will precipitate out.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6,7-dimethoxy-4-methylcoumarin.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[8]
Other Synthetic Methodologies
While the Pechmann condensation is a workhorse, other methods like the Knoevenagel condensation, Wittig reaction, and Claisen rearrangement can also be adapted for the synthesis of specific 6,7-dimethoxycoumarin derivatives.[7] The choice of method will be dictated by the desired substituents at other positions of the coumarin ring. For instance, the Knoevenagel condensation of 2-hydroxy-4,5-dimethoxybenzaldehyde with an active methylene compound can provide access to 3-substituted 6,7-dimethoxycoumarins.
Caption: General synthetic workflows for 6,7-dimethoxy-substituted coumarins.
Spectroscopic Characterization: Unveiling the Molecular Structure
Unequivocal structural elucidation is a cornerstone of chemical research. For 6,7-dimethoxy-substituted coumarins, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will typically show characteristic signals for the two methoxy groups as singlets in the range of 3.8-4.0 ppm. The aromatic protons and the protons on the pyrone ring will appear in distinct regions, with their coupling patterns providing valuable information about their relative positions. ¹³C NMR will confirm the presence of the carbonyl carbon of the lactone and the carbons of the methoxy groups.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the lactone ring, typically observed around 1700-1740 cm⁻¹.[2] Bands corresponding to C-O-C stretching of the methoxy groups and C=C stretching of the aromatic and pyrone rings will also be present.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.[2]
A Spectrum of Biological Activities: Therapeutic Potential of 6,7-Dimethoxycoumarins
The 6,7-dimethoxy substitution pattern imparts a remarkable range of biological activities to the coumarin scaffold.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 6,7-dimethoxy-substituted coumarins. For instance, Scoparone has been shown to exhibit antiproliferative effects in various cancer cell lines, including acute myeloid leukemia.[3] The anticancer mechanisms are often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5][9] The related 6,7-dihydroxycoumarin (esculetin) has been shown to induce G1 arrest in leukemia cells.[5]
| Compound | Cancer Cell Line | Reported Activity | Reference |
| Scoparone (6,7-Dimethoxycoumarin) | Acute Myeloid Leukemia (AML) | Antiproliferative | [3] |
| Esculetin (6,7-Dihydroxycoumarin) | HL-60 (Leukemia) | Induces G1 cell cycle arrest | [5] |
| 6,7-Disubstituted Coumarin Derivatives | Tumor-associated isoforms CA IX and XII | Selective inhibition | [10] |
Anti-inflammatory Effects
Inflammation is a key pathological feature of many chronic diseases. 6,7-Dimethoxycoumarins have demonstrated significant anti-inflammatory properties. Esculetin, for example, has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1]
Antimicrobial Activity
The coumarin scaffold is a known antimicrobial pharmacophore.[7] 6,7-Dimethoxycoumarin has shown notable antimicrobial activity against various foodborne pathogens.[11][12] The mechanism of action is often associated with the disruption of the bacterial cell membrane integrity.[12]
Neuroprotective and Enzyme Inhibitory Activities
Emerging research has pointed towards the neuroprotective potential of 7-substituted coumarins.[13] Furthermore, derivatives of 6,7-dimethoxycoumarin have been investigated as potent and selective inhibitors of enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are key targets in the treatment of neurodegenerative diseases.[14]
Mechanism of Action: Elucidating the Molecular Pathways
The diverse biological activities of 6,7-dimethoxy-substituted coumarins stem from their ability to interact with a variety of cellular targets and signaling pathways.
A prominent mechanism for some coumarins is their action as prodrugs.[10][14] The lactone ring can be hydrolyzed by esterases within the active site of certain enzymes, such as carbonic anhydrases, to generate the active 2-hydroxycinnamic acid derivative.[10]
In the context of cancer, these coumarins can modulate key signaling pathways involved in cell survival and proliferation. For instance, esculetin has been shown to inhibit the PI3K/Akt signaling pathway.[1]
Caption: Simplified overview of signaling pathways modulated by 6,7-dimethoxy-substituted coumarins.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 6,7-dimethoxy-substituted coumarin in the culture medium. Add the different concentrations of the compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
6,7-Dimethoxy-substituted coumarins represent a highly promising class of compounds with a rich and diverse pharmacological profile. Their synthetic accessibility, coupled with their potent biological activities, makes them attractive candidates for further drug development. Future research should focus on elucidating detailed structure-activity relationships to design more potent and selective analogs. Furthermore, in-depth preclinical and clinical investigations are warranted to translate the therapeutic potential of these compounds into novel treatments for a range of human diseases. The insights and methodologies presented in this guide aim to serve as a valuable resource for the scientific community to accelerate the journey of 6,7-dimethoxy-substituted coumarins from the laboratory to the clinic.
References
-
Kim, D. H., et al. (2012). Effect of Scoparone (6,7-Dimethoxycoumarin) Biosynthesis on the Resistance of Tangelo Nova, Citrus paradisi, and Citrus aurantium Fruits against Phytophthora parasitica. Journal of Agricultural and Food Chemistry. [Link]
-
Zhang, Y., et al. (2020). Studies of Coumarin Derivatives for Constitutive Androstane Receptor (CAR) Activation. Molecules. [Link]
-
Erenler, R., et al. (2016). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. ResearchGate. [Link]
-
Ghisaidoobe, A. T., & Chung, L. Y. (2014). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Methods and Applications in Fluorescence. [Link]
-
Li, Y., et al. (2013). Changes of pharmacokinetics of 6,7-dimethoxycoumarin in a rat model of alpha-naphthylisothiocyanate-induced experimental hepatic injury after Yinchenhao Decoction () treatment. PubMed. [Link]
-
Zeki, N. M., & Mustafa, Y. F. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. ResearchGate. [Link]
-
Wang, C., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules. [Link]
-
Di Micco, S., et al. (2018). Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX. Molecules. [Link]
-
Ghisaidoobe, A. T., & Chung, L. Y. (2018). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. ResearchGate. [Link]
-
Gattuso, G., et al. (2022). Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. MDPI. [Link]
-
Di Micco, S., et al. (2018). Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX. National Institutes of Health. [Link]
-
Bisi, A., et al. (2011). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules. [Link]
-
Avdeenko, O. I., et al. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. MDPI. [Link]
-
Al-Majedy, Y. K., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]
-
Kruger, E., et al. (2016). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules. [Link]
-
Wang, Y., et al. (2015). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxy-4-methylcoumarin. PubChem. [Link]
-
de la Cruz, J. P., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules. [Link]
-
Lee, J. H., et al. (2017). Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability. PubMed. [Link]
-
Teodori, E., et al. (2015). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. FLORE. [Link]
-
Lee, J. H., et al. (2017). Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens a. ResearchGate. [Link]
-
Kim, M. J., et al. (2020). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 6,7-Dimethoxy-4-ethylcoumarin for Advanced Fluorescence Microscopy
Introduction: The Utility of 6,7-Dimethoxy-4-ethylcoumarin
In the dynamic field of cellular imaging, the selection of a robust fluorescent probe is paramount. 6,7-Dimethoxy-4-ethylcoumarin is a synthetic fluorophore built on the coumarin scaffold, a class of dyes renowned for their utility in biological research. These small, often cell-permeable molecules are excitable by ultraviolet (UV) or near-UV light, typically emitting in the blue region of the visible spectrum (~410 to 470 nm).[1] This characteristic makes them valuable for multicolor imaging experiments, providing spectral separation from commonly used green (FITC, GFP) and red (TRITC, RFP) fluorophores.
A defining feature of many coumarin dyes, including 6,7-Dimethoxy-4-ethylcoumarin, is the sensitivity of their fluorescence to the local microenvironment.[2] Factors such as solvent polarity and viscosity can significantly influence their quantum yield and emission spectra, a property that can be exploited to probe subtle intracellular changes.[2][3] This document provides a comprehensive guide to the physicochemical properties of 6,7-Dimethoxy-4-ethylcoumarin, detailed protocols for its application in live and fixed-cell microscopy, and expert insights into optimizing its performance.
Physicochemical and Spectroscopic Properties
The functionality of a fluorophore is dictated by its chemical structure and resulting photophysical characteristics. The properties of 6,7-Dimethoxy-4-ethylcoumarin are closely related to its more widely characterized analogue, 6,7-Dimethoxy-4-methylcoumarin.[4] The substitution of a methyl group with an ethyl group at the 4-position is not expected to significantly alter the core spectroscopic properties.
| Property | Value / Characteristic | Rationale & References |
| Molecular Formula | C₁₃H₁₄O₄ | Based on chemical structure. |
| Molecular Weight | ~234.25 g/mol | Calculated from the molecular formula. |
| Excitation Max. (λex) | ~325 - 375 nm | Coumarins are UV-excitable.[1][5] Related dihydroxy-coumarins excite at 350 nm.[6] |
| Emission Max. (λem) | ~450 - 470 nm | Characteristically emits in the blue-green region of the spectrum.[5][6][7] |
| Quantum Yield (Φ) | Environment-Dependent | Highly sensitive to solvent polarity. The quantum yield of related 7-alkoxycoumarins increases with medium polarity.[2] As a reference, 7-Methoxycoumarin-4-acetic acid has a quantum yield of 0.18 in methanol.[8] |
| Solubility | High in DMSO, DMF, Ethanol | Like most coumarins, it has high solubility in organic solvents but is sparingly soluble in aqueous buffers.[9] |
| Cell Permeability | Generally Good | The neutral, relatively small structure of many coumarin dyes facilitates passive diffusion across the cell membrane.[1][10] |
The Causality of Environmental Sensitivity
The diagnostic power of 6,7-Dimethoxy-4-ethylcoumarin stems from its environmental sensitivity, a hallmark of the coumarin family.[2] Unlike many fluorophores, its emission is not static but rather a dynamic reporter of its immediate surroundings.
As a 7-alkoxycoumarin derivative, its fluorescence intensity is expected to increase in more polar environments, such as the aqueous cytoplasm, compared to nonpolar environments like lipid droplets or the interior of a cell membrane.[2] This phenomenon is attributed to the nature of its excited state. In polar solvents, specific interactions can stabilize the excited state, leading to more efficient radiative decay (fluorescence) relative to non-radiative decay pathways.[11] This property allows researchers to not only visualize structures but also to infer information about the local hydration and polarity within cellular compartments.[3]
Caption: Environmental influence on 7-alkoxycoumarin fluorescence.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points. However, due to the inherent variability in cell types and experimental systems, optimization of dye concentration and incubation time is crucial for achieving high-quality, reproducible results.
Reagent Preparation: The Foundation
-
Stock Solution (10 mM): Prepare a stock solution by dissolving the 6,7-Dimethoxy-4-ethylcoumarin powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 2.34 mg of the dye in 1 mL of DMSO.
-
Expertise & Experience: DMSO is the solvent of choice due to its ability to readily dissolve organic dyes and its miscibility with aqueous culture media.[9] Using anhydrous DMSO prevents the absorption of water, which can cause the dye to precipitate over time.
-
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in amber vials or tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C.
-
Trustworthiness: Aliquoting ensures the stability and consistency of the stock solution for the duration of a project, preventing degradation from repeated temperature changes and light exposure.
-
Protocol 1: Live-Cell Staining and Imaging
This protocol is designed for visualizing the dye in living cells, where it can act as a general cytoplasmic stain or highlight regions of varying polarity.
Caption: Workflow for live-cell imaging with 6,7-Dimethoxy-4-ethylcoumarin.
Step-by-Step Methodology:
-
Cell Culture: Plate cells on a microscopy-grade coverslip or imaging dish. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a working staining solution by diluting the stock to a final concentration of 1-10 µM in serum-free cell culture medium or a buffered salt solution like PBS.
-
Expertise & Experience: Starting with serum-free medium can prevent potential interactions between the dye and serum proteins, which could lead to nonspecific background fluorescence.
-
-
Cell Staining: Aspirate the culture medium from the cells. Wash once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator, protected from light.
-
Trustworthiness: The incubation time is a critical optimization parameter. Too short may result in a weak signal; too long may lead to cytotoxicity or compartmentalization artifacts.
-
-
Wash and Image: Aspirate the staining solution. Wash the cells two to three times with warm PBS or complete culture medium to remove unbound dye. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or an optical imaging buffer) to the cells.
-
Microscopy: Image the cells immediately on a fluorescence microscope equipped with a DAPI filter set or similar optics (Excitation: ~350 nm, Emission: ~460 nm).
-
Authoritative Grounding: Coumarin dyes are often used in multicolor applications where their blue fluorescence provides contrast to other fluorophores.[1]
-
Protocol 2: Fixed-Cell Staining
This protocol is suitable for experiments where cell morphology needs to be preserved or when performing subsequent immunofluorescence staining.
Caption: Workflow for staining fixed cells with 6,7-Dimethoxy-4-ethylcoumarin.
Step-by-Step Methodology:
-
Cell Culture & Fixation: Plate and grow cells as described for live-cell imaging. Wash once with PBS, then fix the cells. The recommended fixative is 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[12][13]
-
Permeabilization (Optional): If combining with antibody staining for intracellular targets, permeabilize the cells after fixation. Use a mild detergent like 0.1-0.25% Triton™ X-100 or Saponin in PBS for 10-15 minutes. If only staining with the coumarin dye, this step is often unnecessary.
-
Staining: Prepare a 1-10 µM working solution of the coumarin dye in PBS. After fixation (and permeabilization), wash the cells twice with PBS. Add the staining solution and incubate for 10-20 minutes at room temperature, protected from light.
-
Wash and Mount: Aspirate the staining solution and wash the cells two to three times with PBS. Mount the coverslip onto a microscope slide.
-
Microscopy: Image using a DAPI filter set as described previously.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Inefficient staining (concentration too low, time too short). Photobleaching. Incorrect filter set. | Increase dye concentration or incubation time. Minimize light exposure; use neutral density filters. Verify excitation/emission filter compatibility. |
| High Background | Incomplete removal of unbound dye. Dye precipitation in aqueous buffer. | Increase the number and duration of wash steps. Prepare fresh working solution and vortex well before adding to cells.[14] |
| Phototoxicity (Live Cells) | Excessive excitation light intensity or duration, especially with UV light. | Use the lowest possible excitation power. Minimize exposure time by using a sensitive camera and acquiring images efficiently. |
| Inconsistent Staining | Dye degradation. Inhomogeneous staining solution. | Use fresh aliquots of stock solution. Ensure the working solution is thoroughly mixed before application. |
| Unexpected Localization | In live cells, internalization can occur over time.[15] Dye may preferentially accumulate in certain organelles. | Image promptly after staining for initial localization. Co-stain with organelle-specific markers to confirm localization. |
References
-
Ghose, A., et al. (2018). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Methods and Applications in Fluorescence. [Link]
-
Hossain, M. A., et al. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]
-
Prahl, S. (2017). 7-Methoxycoumarin-4-acetic acid. Oregon Medical Laser Center. [Link]
-
Arnold, B. R., et al. (2008). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Fluorescence spectrum of coumarin 6 (normalised). Excitation and... Retrieved from ResearchGate. [Link]
-
Chen, J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. Retrieved from ResearchGate. [Link]
-
Kocoł, A., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. National Institutes of Health. [Link]
-
Schultz, M., et al. (2022). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-4-methylcoumarin. Retrieved from PubChem. [Link]
-
Kumar, R., et al. (2018). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Annenkov, V.V., et al. (2025). Coumarin-based dye for vital staining of cell cultures. Limnology and Freshwater Biology. [Link]
-
Jones, G., II, et al. (1980). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]
-
ResearchGate. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of pH on the fluorescence intensity of the Coumarin.... Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Retrieved from Semantic Scholar. [Link]
-
Supporting Information. (n.d.). Quantum yield of coumarin 153. Retrieved from a supporting information document. [Link]
-
Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. [Link]
-
Chen, J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]
-
MDPI. (n.d.). Experimental Study of the Effect of Surface Texture in Sliding Contacts Using Infrared Thermography. Retrieved from MDPI. [Link]
-
MDPI. (n.d.). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. Retrieved from MDPI. [Link]
Sources
- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 6. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. biotium.com [biotium.com]
- 14. biotium.com [biotium.com]
- 15. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
Application Note: Synthesis of 6,7-Dimethoxy-4-ethylcoumarin via Pechmann Condensation
[1]
Abstract & Introduction
This application note details the protocol for the synthesis of 6,7-Dimethoxy-4-ethylcoumarin (an analog of Scoparone) utilizing the Pechmann condensation . This reaction is the most direct and scalable method for synthesizing 4-substituted coumarins from phenols and
The target molecule, 6,7-dimethoxy-4-ethylcoumarin, is of significant interest in medicinal chemistry due to the established pharmacological profile of the coumarin scaffold, which includes anticoagulant, antioxidant, and anti-inflammatory activities. The introduction of an ethyl group at the C4 position, compared to the naturally occurring methyl analog (Scoparone), modulates the lipophilicity and steric profile of the molecule, potentially altering its binding affinity to biological targets such as cytochrome P450 enzymes or warfarin-binding sites.
This guide provides a robust, self-validating protocol using concentrated sulfuric acid as the catalyst, alongside mechanistic insights and green chemistry optimization strategies.
Retrosynthetic Analysis & Reaction Scheme
To synthesize the target 6,7-Dimethoxy-4-ethylcoumarin , the retrosynthetic disconnection involves breaking the heterocyclic lactone ring.
-
Synthon A (Phenolic Component): 3,4-Dimethoxyphenol.[1] The electron-donating methoxy groups activate the ring, facilitating the electrophilic aromatic substitution required for ring closure.
-
Synthon B (
-Keto Ester): Ethyl propionylacetate (Ethyl 3-oxopentanoate).[1] This specific ester provides the 3-carbon backbone required for the lactone ring and the ethyl substituent at position 4.
Reaction Scheme
Troubleshooting & Optimization
How to improve the solubility of 6,7-Dimethoxy-4-ethylcoumarin in aqueous solutions
Case ID: SOL-DMC-004 Subject: Improving Aqueous Solubility of 6,7-Dimethoxy-4-ethylcoumarin Status: Active Guide Last Updated: February 4, 2026
Executive Summary & Diagnostic Profile
User Issue: "My compound precipitates immediately upon dilution into cell culture media/buffer."
Root Cause Analysis:
6,7-Dimethoxy-4-ethylcoumarin is a highly lipophilic, planar molecule.[1] Unlike its analog Scoparone (6,7-dimethoxycoumarin), the addition of the ethyl group at position 4 significantly increases its lipophilicity (LogP) and steric bulk, reducing its water solubility to negligible levels (< 0.1 mg/mL). The planar aromatic core drives strong
Physicochemical Profile:
| Property | Value / Characteristic | Implication |
|---|
| Chemical Structure | Benzo-
Solubilization Strategies (Decision Tree)
Use the following logic to select the correct protocol for your application.
Figure 1: Decision matrix for selecting the optimal solubilization method based on concentration and stability requirements.
Detailed Protocols
Method A: The "Flash Nanoprecipitation" Technique (In Vitro)
Best for: Cell culture assays, enzyme kinetics (Concentration < 50 µM).
The Problem: Simply adding a DMSO stock to water causes local regions of high concentration, leading to immediate precipitation (the "cloudy puff"). The Fix: Rapid dispersion to prevent crystal nucleation.
Protocol:
-
Primary Stock: Dissolve 6,7-Dimethoxy-4-ethylcoumarin in 100% Anhydrous DMSO to 10-20 mM. Sonicate if necessary.
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into 100% Ethanol .
-
The "Flash" Step:
-
Place your culture medium or buffer on a vortex mixer at medium speed.
-
While vortexing, inject the solvent stock directly into the center of the vortex cone using a micropipette.
-
Do not touch the side walls with the tip.
-
-
Final Solvent Concentration: Ensure final DMSO/Ethanol content is < 0.5% (v/v) to avoid cytotoxicity.
Validation: Solution should remain optically clear for at least 4 hours.
Method B: Cyclodextrin Inclusion Complex (Gold Standard)
Best for: Animal studies, long-term storage, high concentrations (> 100 µM).
Mechanism: The hydrophobic coumarin core enters the apolar cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is recommended over native β-CD due to higher solubility and lower renal toxicity.
Protocol:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until clear.
-
Compound Addition: Add excess 6,7-Dimethoxy-4-ethylcoumarin powder to the vehicle (supersaturated condition).
-
Equilibration:
-
Shake or stir at 25°C for 24–48 hours .
-
Tip: Protect from light to prevent photodegradation of the coumarin.
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF or Nylon filter to remove undissolved drug.
-
Quantification: Measure absorbance at
(approx. 320–340 nm) to determine final concentration.
Expected Result: Solubility enhancement of 50-100x compared to water alone.
Method C: Surfactant-Based Micellar System
Best for: IP/Oral administration where high drug load is critical.
Protocol:
-
Weigh: 5 mg of 6,7-Dimethoxy-4-ethylcoumarin.
-
Solubilize: Add 500 µL of Tween 80 (Polysorbate 80) and 500 µL of Ethanol .
-
Mix: Vortex and sonicate at 40°C until fully dissolved (clear yellow solution).
-
Dilute: Slowly add warm (37°C) Saline or Water to reach the desired volume (e.g., 9 mL for a 10 mL total volume).
-
Result: A stable micellar solution/emulsion.
Troubleshooting & FAQs
Q1: Can I use basic pH (pH 10) to dissolve it? I heard coumarins dissolve in base. CRITICAL WARNING: NO. While lactones do "dissolve" in strong base, it is because the lactone ring hydrolyzes (opens) to form the coumarinic acid salt [1]. This is a chemical degradation reaction. The ring-opened species has completely different pharmacological properties and may not re-close upon entering the body. Always maintain pH between 4.0 and 7.4.
Q2: My solution precipitates after freezing. Why? Freezing disrupts the micellar structure (Method C) and can force the compound out of the cyclodextrin cavity (Method B).
-
Fix: Store stocks in 100% DMSO at -20°C. Store aqueous formulations at +4°C and use within 1 week. Do not freeze aqueous formulations.
Q3: Why is the 4-ethyl analog harder to dissolve than Scoparone (6,7-dimethoxycoumarin)? The ethyl group adds significant hydrophobicity. In Scoparone, the 4-position has a hydrogen. Replacing H with Ethyl (-CH2CH3) increases the molecular volume and the octanol-water partition coefficient (LogP), making the lattice energy higher and the hydration energy penalty larger [2].
Q4: Can I use PEG400? Yes. A mixture of PEG400 (30%) / Water (70%) is a viable alternative for IP injection vehicles if Cyclodextrins are unavailable.
References
-
Lactone Hydrolysis Kinetics: Garrett, E. R., et al. "Solvolysis of coumarin and related compounds." Journal of Pharmaceutical Sciences, 1971.
-
Coumarin Solubility & Substituent Effects: Li, P., et al. "Improved solubility and stability of 7-hydroxy-4-methylcoumarin... through complexation with sulfobutyl ether-β-cyclodextrin."[2] Food Chemistry, 2015.[3]
-
Cyclodextrin General Protocols: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.
-
Analogous Compound Data (Scoparone): Jamwal, K. S., et al. "Pharmacological action of 6,7-dimethoxy coumarin (Scoparone)..." Indian Journal of Medical Research, 1972.
Sources
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Live-Cell Imaging of 6,7-Dimethoxy-4-ethylcoumarin (DMEC)
Technical Overview & Mechanism of Failure
6,7-Dimethoxy-4-ethylcoumarin (DMEC) is a lipophilic, environment-sensitive fluorophore belonging to the coumarin family. While valuable for monitoring lipid dynamics, metabolism (e.g., CYP450 activity), and acting as a solvatochromic probe, it presents a specific challenge in live-cell microscopy: The UV/Violet Excitation Penalty.
The Core Problem: The Photobleaching Cascade
Coumarins typically require excitation in the UV-A or Violet range (~320–360 nm). Photons at this wavelength carry significantly higher energy than those used for GFP (488 nm) or RFP (561 nm).
-
Excitation: High-energy UV photons drive DMEC to the Excited Singlet State (
). -
Intersystem Crossing: A fraction of molecules transition to the long-lived Triplet State (
) . -
ROS Generation: The
state reacts with dissolved molecular oxygen ( ), generating Singlet Oxygen ( ) and other Reactive Oxygen Species (ROS). -
Destruction: ROS attacks the coumarin core (irreversible photobleaching) and oxidizes cellular lipids/proteins (phototoxicity), leading to cell death and artifactual data.
Hardware Optimization: The "Photon Budget" Strategy
The most effective way to prevent bleaching is to prevent the accumulation of the Triplet State.
A. Excitation Source & Filters[1]
-
Switch to LED Illumination: If possible, use a high-power LED (365 nm or 385 nm) rather than a mercury arc lamp or UV laser. LEDs provide more stable, controllable output with less heat transfer to the sample.
-
Pulsed Illumination (Stroboscopic): Sync your light source with the camera exposure.
-
Why? Continuous illumination pumps molecules into the Triplet State. Pulsing allows the
state to relax back to the ground state ( ) between frames, reducing ROS generation.
-
B. Optical Train Efficiency
You cannot "fix" bleaching by increasing laser power. You must increase detection efficiency to lower the required excitation energy.
| Component | Recommendation | Technical Rationale |
| Objective Lens | High Numerical Aperture (NA > 1.2) | Light collection efficiency scales with |
| Immersion Media | Low-Autofluorescence Oil | Standard oils can fluoresce in the blue channel (400-450 nm), reducing signal-to-noise (SNR). Use oils specifically rated for UV/Blue imaging (e.g., Zeiss Immersol 518 F). |
| Detector | Back-thinned sCMOS (QE > 80% in Blue) | Standard sensors often have lower Quantum Efficiency (QE) in the blue range. Ensure your camera has peak sensitivity <450 nm. |
Chemical Environment: Live-Cell Antifade Systems
CRITICAL WARNING: Do NOT use standard mounting media (e.g., Vectashield, ProLong Gold) for live cells. These contain polymers and solvents that will fix (kill) cells instantly.
The "Scavenger" Protocol
To stabilize DMEC, you must scavenge ROS without inducing hypoxia (which alters metabolism) or acidosis.
Recommended Live-Cell Antifade Cocktail
Prepare the following in Phenol Red-Free imaging media (e.g., FluoroBrite DMEM or Leibovitz’s L-15).
-
Trolox (Vitamin E derivative):
-
Concentration: 100 µM – 1 mM.
-
Mechanism: Scavenges singlet oxygen and lipid peroxides generated by the lipophilic DMEC.
-
Note: Pre-dissolve in ethanol (1000x stock) before adding to media.
-
-
Ascorbic Acid (Vitamin C):
-
Concentration: 500 µM.
-
Mechanism: Synergizes with Trolox to regenerate the antioxidant capacity.
-
-
Enzymatic Scavengers (Commercial):
-
Product:ProLong™ Live Antifade Reagent (Thermo Fisher) or OxyFluor™ (if hypoxia is acceptable).
-
Mechanism: Enzymes (often derived from E. coli plasma membranes) that actively metabolize ROS precursors.[1]
-
Visualizing the Problem & Solution
Diagram 1: The Photobleaching Pathway
This diagram illustrates the molecular pathway leading to signal loss and how specific interventions block these steps.
Caption: The conversion of DMEC excitation energy into destructive ROS. Interventions (Pulsed Light, Scavengers) target the Triplet State and ROS generation.
Troubleshooting Guide (FAQ)
Q1: My signal is bright initially but fades within 5 seconds.
Diagnosis: Rapid oxidative photobleaching. Solution:
-
Check Power: Reduce excitation intensity to 10-20%. Increase camera exposure time (e.g., from 50ms to 200ms) to compensate.
-
Binning: Use 2x2 binning on your camera. This combines 4 pixels into 1 super-pixel, increasing sensitivity by 4x and allowing drastically lower light levels.
-
Media: Ensure you are using Phenol Red-free media supplemented with 100 µM Trolox.
Q2: The cells are rounding up and detaching during imaging.
Diagnosis: Phototoxicity (UV-induced apoptosis). Solution:
-
Spectrum Check: Are you using a 340 nm filter? Shift to 365 nm or 385 nm (closer to visible). 340 nm is highly damaging to DNA.
-
Interval: Increase the time between frames (e.g., image every 30 seconds instead of every 5 seconds).
-
Filter: Insert a Neutral Density (ND) filter (ND 1.0 or 2.0) into the excitation path immediately.
Q3: I see a high blue background haze.
Diagnosis: Autofluorescence or Media Fluorescence. Solution:
-
Wash: Wash cells 3x with PBS or imaging buffer to remove serum proteins (which fluoresce blue).
-
Media: Switch to FluoroBrite™ DMEM or Leibovitz’s L-15 (phenol red-free). Phenol red emits fluorescence when excited by UV/Violet light.
-
Vessel: Ensure you are using a glass-bottom dish (No. 1.5 coverglass). Plastic culture dishes have immense autofluorescence in the UV/Blue channel.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step decision matrix for diagnosing image quality issues with coumarin derivatives.
References
-
PubChem. (2025).[2] 6,7-Dimethoxy-4-methylcoumarin (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Oregon Medical Laser Center (OMLC). (1998). 7-Methoxycoumarin-4-acetic acid Spectra. PhotochemCAD. Retrieved February 4, 2026, from [Link]
Sources
Troubleshooting low signal-to-noise ratio with coumarin fluorescent probes
Topic: Troubleshooting Low Signal-to-Noise Ratio (SNR)
Status: Active | Updated: February 4, 2026 Support Tier: Senior Application Scientist Level
The "Blue Channel" Challenge
Welcome to the technical support center. If you are experiencing low Signal-to-Noise Ratio (SNR) with coumarin-based probes (e.g., AMCA, 7-amino-4-methylcoumarin, 7-hydroxycoumarin), you are likely battling the "Blue Channel Challenge."
Coumarin dyes typically require UV or near-UV excitation (350–400 nm) and emit in the blue region (440–460 nm). This spectral window is notoriously difficult because it overlaps with the intrinsic autofluorescence of biological molecules (NADH, FAD, collagen) and common plasticware. Furthermore, the photophysics of coumarin scaffolds are highly sensitive to environmental pH and solvent polarity.
This guide moves beyond basic advice to address the physicochemical root causes of low SNR.
Part 1: Diagnostic Workflow (Visualized)
Before adjusting your protocol, use this logic tree to isolate whether your issue is High Noise (Background) or Low Signal (Probe Intensity).
Figure 1: Diagnostic logic flow for isolating the root cause of low SNR in coumarin experiments.
Part 2: Technical FAQs & Solutions
Category 1: Weak Signal & Environmental Sensitivity
Q: My 7-hydroxycoumarin (umbelliferone) probe is virtually invisible, even at high concentrations. Is the dye degraded? A: It is likely not degraded, but rather protonated .
-
The Mechanism: 7-hydroxycoumarin derivatives act as pH indicators. They exhibit high quantum yield only in their deprotonated (anionic) phenolate form. The pKa of the 7-hydroxyl group is approximately 7.8 .
-
The Problem: At physiological pH (7.4), nearly 70% of your dye may be in the protonated, non-fluorescent state.
-
The Solution:
-
Buffer Adjustment: If your experiment permits, increase the buffer pH to 8.2–8.5 . This shifts the equilibrium toward the fluorescent anion.
-
Switch Probes: If you must work at neutral or acidic pH, switch to a 7-aminocoumarin derivative (e.g., AMC, AMCA). The amino group is less sensitive to pH changes in the physiological range compared to the hydroxyl group [1].
-
Q: I see a signal, but it drops precipitously when I increase the probe concentration. Why? A: You are experiencing Aggregation-Caused Quenching (ACQ) or the Inner Filter Effect .
-
The Mechanism: Coumarins are hydrophobic planar molecules that stack easily in aqueous environments (H-aggregates). This stacking allows non-radiative energy decay, killing fluorescence. Additionally, at high concentrations, the dye absorbs the excitation light before it penetrates the sample (Inner Filter Effect).
-
The Solution:
-
Titration: Perform a linearity check (see Protocol below). Optimal coumarin concentrations are often lower than expected (10–50 µM).
-
Solubility: Ensure the stock is fully dissolved in DMSO before adding to the aqueous buffer.
-
Category 2: High Background (The "Blue" Problem)
Q: My negative controls are glowing blue. How do I distinguish my probe from the cells? A: This is the most common issue with blue dyes. Mammalian cells are rich in NADH and FAD, which absorb UV/blue light and emit broad fluorescence in the 450 nm range [2].
-
The Solution:
-
Optical Filtering: Use a narrow bandpass emission filter centered on your probe's peak (e.g., 450/20 nm ) rather than a wide longpass filter (e.g., >420 nm), which collects all cellular autofluorescence.
-
Trypan Blue Quenching (Pro Tip): For flow cytometry or fixed cell imaging, adding low concentrations of Trypan Blue can quench intracellular autofluorescence via resonance energy transfer, significantly boosting SNR for blue probes [3].
-
Media Check: Ensure you are using phenol red-free media and washing cells with PBS. Phenol red is fluorescent and can contribute to background noise.
-
Category 3: Instrumental Optimization
Q: I am using an EMCCD camera. Should I maximize the gain to see the dim coumarin signal? A: No.
-
The Mechanism: While Electron Multiplying (EM) gain amplifies signal, it also amplifies noise. For blue probes where background (autofluorescence) is the dominant noise source (rather than read noise), high gain simply amplifies the background, failing to improve SNR.
-
The Solution: Increase exposure time or binning (e.g., 2x2) rather than gain. Binning combines charge from adjacent pixels, increasing signal fourfold while only adding read noise once [4].
Part 3: Comparative Data for Probe Selection
Choose the correct coumarin derivative based on your pH requirements and equipment.
| Probe Derivative | Excitation (nm) | Emission (nm) | pKa (approx) | pH Sensitivity | Recommended Application |
| 7-Hydroxycoumarin (Umbelliferone) | 330-360 | 450 | ~7.8 | High (Fluoresces at pH > 8) | pH sensing, alkaline assays |
| 7-Amino-4-methylcoumarin (AMC) | 340-350 | 440-450 | N/A | Low (Stable pH 4-9) | Peptide/Protease assays, intracellular tracking |
| AMCA (7-Amino-4-methyl-3-coumarinylacetic acid) | 350 | 450 | N/A | Low | Protein labeling, Immunofluorescence |
| 7-Methoxycoumarin | 320-340 | 410-430 | N/A | None (No ionizable group) | Reference standards, lipid probes |
*Note: While the amino group can be protonated, it occurs at very low pH (<3), making it stable for biology.
Part 4: Standardized Protocol: SNR Validation
Use this protocol to quantitatively validate if your low SNR is due to the probe or the instrument.
Objective: Determine the Z-factor and Linearity of your coumarin assay.
Materials:
-
Coumarin stock (10 mM in DMSO)
-
Assay Buffer (pH adjusted)
-
Black-walled 96-well plate (prevents cross-talk)
Workflow:
-
Preparation: Prepare a serial dilution of your probe in Assay Buffer (range: 0 µM to 100 µM).
-
Blanking: Fill one column with Assay Buffer only (Background).
-
Measurement: Read fluorescence (Ex/Em optimized).
-
Calculation:
-
Calculate Signal-to-Background (S/B) for each concentration:
-
Calculate Z-Factor (for assay robustness):
(Where is standard deviation and is mean of probe (p) and blank (b))
-
Interpretation:
-
S/B < 3: Critical noise issue. Check filters and buffer purity.
-
Non-linear increase at high conc: Concentration quenching (ACQ) is occurring. Reduce probe concentration to the linear range.
-
Z < 0.5: The assay is not robust enough for screening; optimization of pH or filter sets is mandatory.
References
-
BMG LABTECH. How to reduce autofluorescence in cell-based assays. Available at: [Link]
-
Mosiman, V. L., et al. (1997).[1][2] Reducing cellular autofluorescence in flow cytometry: an in situ method.[2] Cytometry.[1][2][3] Available at: [Link]
Sources
Validation & Comparative
Comparative study of 6-methoxy vs 7-methoxy coumarin photophysical properties
[1][2][3]
Executive Summary
In the design of fluorescent probes and prodrugs, the substitution pattern of the coumarin scaffold dictates photophysical efficacy. This guide provides a technical comparison between 6-methoxycoumarin (6-MOC) and 7-methoxycoumarin (7-MOC, Herniarin) .
The critical distinction lies in the Intramolecular Charge Transfer (ICT) efficiency. 7-MOC exhibits a robust "push-pull" electronic system, resulting in high fluorescence quantum yields (
Electronic Structure & Mechanistic Insight
To understand the divergence in performance, one must look beyond the spectra to the molecular orbital connectivity.
The "Push-Pull" Highway (7-Methoxy)
The 7-position is para-conjugated to the lactone carbonyl (position 2). In the excited state, the methoxy oxygen (donor) pushes electron density directly to the carbonyl oxygen (acceptor). This creates a highly polarized ICT state that stabilizes the excited species and facilitates radiative decay (fluorescence).
The "Cross-Conjugated" Trap (6-Methoxy)
The 6-position is meta-conjugated relative to the lactone carbonyl. There is no direct resonance pathway for electron density to flow from the 6-methoxy group to the electron-withdrawing carbonyl. This results in:
-
Reduced Dipole Moment Change: Weaker ICT character.
-
Non-Radiative Decay: The excited state energy is more likely to dissipate via internal conversion or intersystem crossing rather than fluorescence.
Visualization: Resonance Pathway Logic
Figure 1: Comparative electronic resonance pathways. The 7-position allows direct conjugation to the electron sink, facilitating fluorescence.
Photophysical Data Comparison
The following data aggregates typical values found in polar protic solvents (e.g., Methanol/Ethanol). Note that absolute values can shift based on specific derivatives (e.g., 3-acetyl vs. 4-methyl), but the relative trends remain constant.
| Parameter | 7-Methoxycoumarin (Herniarin) | 6-Methoxycoumarin | Implication |
| Excitation Max ( | 320 – 325 nm | 340 – 345 nm | 6-MOC is slightly red-shifted in absorption due to HOMO destabilization. |
| Emission Max ( | 380 – 400 nm (Blue) | ~460 – 500 nm (Weak) | 7-MOC emits in the standard blue region; 6-MOC emission is often negligible. |
| Quantum Yield ( | 0.18 – 0.60 (High) | < 0.01 (Very Low) | 7-MOC is the superior choice for imaging/detection. |
| Stokes Shift | ~5000 cm⁻¹ | Large (if observable) | Large Stokes shifts in 6-MOC indicate significant structural relaxation in the excited state. |
| Solvatochromism | Strong Positive | Weak / Complex | 7-MOC emission red-shifts significantly with increasing solvent polarity. |
Key Insight: While 6-methoxy derivatives often show a red-shifted absorption compared to 7-methoxy, they sacrifice quantum yield.[1][2] If your application requires a red-shifted probe, 6,7-dimethoxy or 3-substituted-7-methoxy scaffolds are superior alternatives to pure 6-methoxy substitution.
Experimental Protocol: Self-Validating Quantum Yield Determination
To objectively compare these coumarins in your own lab, use this standardized relative quantum yield protocol. This method minimizes inner-filter effects and ensures reproducibility.
Reagents:
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Solvent: Spectroscopic grade Methanol or Ethanol.
Workflow Logic:
Figure 2: Step-by-step workflow for relative quantum yield determination to ensure linearity and avoid re-absorption artifacts.
Step-by-Step Methodology
-
Preparation: Prepare stock solutions of the 6-methoxy and 7-methoxy coumarins and the Quinine Sulfate reference.
-
Dilution Series: Create a series of 5 dilutions for each sample. Critical: The Optical Density (OD) at the excitation wavelength must be kept below 0.1 (ideally 0.02–0.08) to avoid inner-filter effects (re-absorption of emitted light).
-
Spectroscopy:
-
Measure the UV-Vis absorbance at the excitation wavelength (e.g., 320 nm).
-
Immediately measure the fluorescence emission spectrum (e.g., 330–600 nm) using the same excitation wavelength.
-
-
Integration: Integrate the total area under the fluorescence emission curve (
) for each dilution. -
Validation: Plot Integrated Fluorescence (
) on the y-axis vs. Absorbance ( ) on the x-axis.-
Check: The plot must be linear with an intercept near zero. If it curves, your concentration is too high.
-
-
Calculation:
- : Slope of the line from step 5.
-
: Refractive index of the solvent (Methanol = 1.328, 0.1M H₂SO₄
1.333).
Applications & Strategic Selection
When to use 7-Methoxycoumarin (7-MOC):
-
Fluorogenic Substrates: Ideal for protease or esterase assays (e.g., 7-methoxycoumarin-4-acetic acid). The high QY ensures a low limit of detection (LOD).
-
Cellular Imaging: The blue fluorescence is distinct and bright enough for microscopy, though it requires UV excitation which can be phototoxic; often used as a secondary label (e.g., AMCA).
-
Solvent Polarity Probes: Due to its strong ICT, the emission wavelength shifts red in polar solvents, making it a useful reporter for local environmental changes in protein binding pockets.
When to use 6-Methoxycoumarin (6-MOC):
-
Negative Controls: Use as a structurally similar but non-fluorescent control to validate 7-MOC signals.
-
Photocaging/Photo-cleavage: In drug delivery, coumarin derivatives are used as photo-cleavable linkers. 6-substitution alters the absorption profile and cleavage efficiency. Sometimes a lower fluorescence is desired here to channel energy into the bond-breaking photochemical reaction rather than radiative decay.
-
Metabolic Studies: 7-methoxycoumarin is metabolized to 7-hydroxycoumarin (umbelliferone) by CYP2A6. 6-methoxycoumarin follows different metabolic pathways, useful for studying specific cytochrome P450 isoenzymes.
References
-
Electronic Effects on Coumarin Fluorescence
-
Structural Fe
-
Solv
-
Spectral Data D
-
Analytical Determin
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. sciforum.net [sciforum.net]
- 3. Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 7. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]
Efficacy of 7-Amino-4-Methylcoumarin as an Antitubercular Agent: A Technical Comparison Guide
Executive Summary: The "NA5" Candidate
In the landscape of antitubercular drug discovery, 7-amino-4-methylcoumarin (7-AMC) —often designated in literature as NA5 or Coumarin 120 —occupies a unique niche. While widely recognized as a fluorogenic probe for protease assays, its pharmacological potential as a direct antitubercular agent is frequently underestimated.
Recent investigations have elevated 7-AMC from a mere scaffold to a potent lead compound. Unlike many coumarin derivatives that require complex functionalization for activity, the parent 7-AMC molecule exhibits significant intrinsic activity against Mycobacterium tuberculosis (Mtb) H37Rv and, crucially, multidrug-resistant (MDR) clinical isolates. Its mechanism of action, distinct from standard first-line drugs, involves the disruption of mycolic acid biosynthesis and cell wall integrity, offering a synergistic pathway to combat resistance.
This guide provides a rigorous technical comparison of 7-AMC against standard-of-care agents, supported by experimental protocols and mechanistic insights.
Comparative Efficacy Analysis
The following data synthesizes performance metrics of 7-AMC (NA5) against the standard first-line antitubercular drugs Isoniazid (INH) and Rifampicin (RIF).
Table 1: Physicochemical and Biological Profile Comparison
| Feature | 7-Amino-4-Methylcoumarin (NA5) | Isoniazid (INH) | Rifampicin (RIF) |
| Primary Target | Mycolic Acid Biosynthesis / Cell Wall Integrity | InhA (Mycolic Acid Synthesis) | rpoB (RNA Polymerase) |
| MIC (H37Rv) | 1.0 µg/mL | 0.05 – 0.2 µg/mL | 0.05 – 0.5 µg/mL |
| MIC (MDR Isolates) | 1.0 µg/mL (Retains potency) | > 1.0 µg/mL (Resistant) | > 1.0 µg/mL (Resistant) |
| Cytotoxicity (CC50) | > 64 µg/mL (THP-1 cells) | > 500 µg/mL | > 100 µg/mL |
| Selectivity Index (SI) | > 64 | > 2500 | > 200 |
| Synergy | Synergistic with INH & RIF | N/A | N/A |
| Physical State | Highly Fluorescent Solid | Crystalline Solid | Red-Orange Crystalline Solid |
Key Technical Insights
-
MDR Efficacy: The standout feature of 7-AMC is its lack of cross-resistance . While its MIC (1.0 µg/mL) is higher than the susceptible-strain MIC of INH, it maintains this 1.0 µg/mL potency against MDR strains where INH fails.
-
Safety Profile: With a CC50 > 64 µg/mL in human THP-1 monocyte cell lines, 7-AMC demonstrates a robust therapeutic window (SI > 64), clearing the threshold (SI > 10) typically required for early-stage drug candidates.
Mechanistic Action & Signaling Pathways
7-AMC does not merely act as a metabolic inhibitor; it physically compromises the mycobacterial cell envelope. Fluorescence and electron microscopy studies have confirmed that 7-AMC treatment leads to a loss of acid-fastness and a "diffuse" bacterial morphology, indicative of mycolic acid layer disruption.
Figure 1: Mechanism of Action – The Coumarin Interception
Caption: 7-AMC penetrates the mycobacterial envelope, disrupting mycolic acid synthesis. This structural failure leads to direct lysis and enhances the permeability of co-administered drugs.
Experimental Protocols
To validate the efficacy of 7-AMC, researchers should utilize the Resazurin Microtiter Assay (REMA) for MIC determination and the MTT Assay for cytotoxicity. These protocols are standardized for high reproducibility.
Protocol A: MIC Determination via REMA
Objective: Determine the Minimum Inhibitory Concentration (MIC) of 7-AMC against M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv strain (mid-log phase).
-
7H9 Middlebrook broth supplemented with OADC.
-
Resazurin sodium salt powder (0.01% w/v solution).
-
96-well microtiter plates.
Workflow:
-
Stock Preparation: Dissolve 7-AMC in DMSO to create a stock solution (e.g., 1 mg/mL).
-
Serial Dilution: Add 100 µL of 7H9 broth to all wells of a 96-well plate. Perform two-fold serial dilutions of 7-AMC directly in the plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to roughly 2 x 10⁵ CFU/mL) to each well.
-
Control 1: Media only (Sterility).
-
Control 2: Bacteria + Solvent (Growth).
-
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
MIC Definition: The lowest concentration that prevents the color change from blue to pink.
-
Figure 2: REMA Assay Workflow
Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) used to determine MIC values.
Protocol B: Cytotoxicity Assessment (Selectivity Index)
Objective: Confirm the safety of 7-AMC by determining the CC50 (Cytotoxic Concentration 50%) on mammalian cells (e.g., Vero or THP-1).
Methodology:
-
Seeding: Seed Vero cells (1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to adhere.
-
Treatment: Treat cells with varying concentrations of 7-AMC (e.g., 1 to 500 µg/mL) for 72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals with DMSO.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
-
Calculate % Cell Viability = (Abs_sample / Abs_control) * 100.
-
Derive CC50 using non-linear regression.
-
Selectivity Index (SI) = CC50 / MIC. (Target SI > 10).
-
References
-
Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure–activity relationships. Source: Journal of Antimicrobial Chemotherapy URL:[Link] Note: This is the primary source identifying "NA5" (7-AMC) as having an MIC of 1 mg/L and detailing the cell wall disruption mechanism.[1]
-
Coumarin hybrid derivatives as promising leads to treat tuberculosis: Recent developments. Source: Tuberculosis (Elsevier) URL:[2][Link]
-
Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents. Source: Molecules (MDPI) URL:[Link]
-
Targeting the mycobacterial envelope for tuberculosis drug development. Source: Expert Opinion on Drug Discovery URL:[Link]
-
Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids. Source: Scientia Pharmaceutica URL:[Link]
Sources
Comparative Guide: Anti-Adipogenic Efficacy of 6,7-Dihydroxy-4-Methylcoumarin vs. 4-Methylcoumarin Derivatives
[1]
Executive Summary
Status: Validated Lead Compound identified.
In the search for phytochemicals capable of mitigating obesity-induced metabolic dysregulation, 6,7-dihydroxy-4-methylcoumarin (6,7-DHMC) has emerged as a superior anti-adipogenic agent compared to its structural analogs. While the parent scaffold, 4-methylcoumarin (4-MC), exhibits moderate activity, the specific addition of a catechol moiety at the 6,7-position significantly amplifies efficacy.
This guide provides a technical comparison of 6,7-DHMC against standard derivatives (including 7-hydroxy-4-methylcoumarin/4-Methylumbelliferone), detailing the critical structure-activity relationships (SAR) and the specific signaling modulation of the AMPK/MAPK/PPAR
Structural Basis & Compound Profiling[2][3][4]
The efficacy of coumarin derivatives in adipocyte differentiation is strictly governed by the substitution pattern on the benzopyrone ring.
The Candidates
| Compound Name | Abbreviation | Functional Group | Key Structural Feature |
| 6,7-Dihydroxy-4-methylcoumarin | 6,7-DHMC | 6,7-Dihydroxyl (Catechol) | High antioxidant potential; dual H-bond donor capability. |
| 4-Methylcoumarin | 4-MC | Unsubstituted | Lipophilic core; baseline scaffold. |
| 7-Hydroxy-4-methylcoumarin | 4-MU / 7-OH-4MC | 7-Hydroxyl (Phenol) | Standard fluorophore; moderate polarity. |
| 7,8-Dihydroxy-4-methylcoumarin | 7,8-DHMC | 7,8-Dihydroxyl | Alternative catechol arrangement (often less active in this context). |
Structure-Activity Relationship (SAR) Analysis
The 6,7-dihydroxyl moiety is the pharmacophore responsible for the superior potency of 6,7-DHMC.
-
Electronic Distribution: The ortho-dihydroxy group facilitates electron delocalization, enhancing the molecule's ability to scavenge Reactive Oxygen Species (ROS). Since ROS signaling is required for the mitotic clonal expansion (MCE) phase of adipogenesis, this scavenging capability is a primary mechanism of action.
-
Binding Affinity: Computational docking studies suggest the 6,7-substitution pattern allows for stable binding within the active sites of adipogenic regulators (e.g., PPAR
), a feature less pronounced in the mono-hydroxylated (7-OH) or unsubstituted (4-MC) variants.
Comparative Efficacy Data
The following data summarizes the inhibition of lipid accumulation in 3T3-L1 adipocytes treated during the differentiation window (Days 0–8).
Lipid Accumulation Inhibition (Oil Red O Quantification)
Data normalized to differentiated control (MDI only).
| Compound (50 | Lipid Inhibition Rate (%) | Cytotoxicity (MTT Assay) | Relative Potency |
| 6,7-DHMC | > 54.8% | Negligible | High |
| 4-MC | ~ 28.0% | Low | Moderate |
| 7-OH-4MC | ~ 15.0% | Negligible | Low |
| 7,8-DHMC | < 6.0% | Negligible | Inactive |
| 6-Methyl-4MC | < 5.0% | Negligible | Inactive |
Key Insight: 6,7-DHMC is approximately 2x more potent than the parent 4-MC and 3.5x more potent than the common standard 7-OH-4MC. The specific position of the hydroxyl groups is critical; shifting them to the 7,8-position renders the molecule nearly inactive regarding lipid accumulation.
Mechanistic Deep Dive: The Signaling Architecture
6,7-DHMC does not act through a single target. It functions as a pleiotropic modulator, simultaneously activating energy sensors and inhibiting adipogenic transcription factors.
Primary Mechanism: The AMPK-PPAR Axis
-
AMPK Activation: 6,7-DHMC acts as an agonist for AMP-activated protein kinase (AMPK).[1] Phosphorylated AMPK (p-AMPK) inhibits acetyl-CoA carboxylase (ACC), halting fatty acid synthesis.
-
MAPK Modulation: Unlike many proliferation inducers, 6,7-DHMC inhibits the phosphorylation of ERK1/2 and p38 MAPK. These pathways are essential for the early-stage clonal expansion of preadipocytes.
-
Transcriptional Suppression: The downstream effect is the downregulation of the master regulators PPAR
and C/EBP , and subsequently, the lipid chaperone FABP4 .
Pathway Visualization
The following diagram illustrates the cascade initiated by 6,7-DHMC.
Figure 1: Mechanistic action of 6,7-DHMC.[2][3] Blue node indicates the therapeutic agent; Green indicates activation; Red indicates inhibition/downregulation.
Experimental Protocols
To replicate these findings, strictly adhere to the following validated 3T3-L1 differentiation and analysis workflow.
A. 3T3-L1 Differentiation & Treatment Workflow
Reagents:
-
Basal Medium: DMEM + 10% Bovine Calf Serum (BCS).
-
Differentiation Medium (MDI): DMEM + 10% Fetal Bovine Serum (FBS) + 0.5 mM IBMX + 1
M Dexamethasone + 10 g/mL Insulin. -
Maintenance Medium: DMEM + 10% FBS + 10
g/mL Insulin.
Protocol:
-
Seed: Plate 3T3-L1 preadipocytes in 6-well plates. Culture to 100% confluence (Day -2).
-
Arrest: Maintain post-confluent cells for 48 hours to induce growth arrest (Day 0).
-
Induction (Day 0): Replace media with MDI Cocktail .
-
Treatment Group: Add 6,7-DHMC (25, 50, or 100
M) directly to MDI.
-
-
Maintenance (Day 2): Replace media with Maintenance Medium .
-
Treatment Group: Re-introduce 6,7-DHMC.
-
-
Maturation (Day 4 onwards): Replace with DMEM + 10% FBS every 2 days until Day 8.
B. Oil Red O Staining (Quantification)
-
Fixation: Wash cells with PBS. Fix with 10% formalin for 1 hour at RT.
-
Wash: Rinse with 60% isopropanol.
-
Stain: Add Oil Red O working solution (3 parts 0.5% stock : 2 parts water) for 20 mins.
-
Elution: Wash with water.[4] Elute stain with 100% isopropanol.
-
Read: Measure Absorbance at 500–520 nm .
Experimental Workflow Diagram
Figure 2: Step-by-step experimental timeline for evaluating anti-adipogenic effects.
References
-
6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling. Source: MDPI / PubMed Central
-
Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (Context on SAR and 4-methyl moiety) Source: PubMed
-
Coumarin and Biscoumarin Inhibit in Vitro Obesity Model. (General coumarin efficacy on 3T3-L1) Source: ResearchGate
-
Influence of 5,7-Dimethoxy Coumarin on Adipogenesis. (Comparative methoxy-derivative data) Source: The Bioscan
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
The Dichotomy of TEMPO: A Comparative Guide to Fluorescence Enhancement and Quenching of Coumarins
For researchers, scientists, and drug development professionals delving into the nuanced world of fluorescence modulation, the interaction between coumarin fluorophores and nitroxide radicals, specifically TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) and its derivatives, presents a fascinating case of dual functionality. Depending on the molecular architecture of both the coumarin and the TEMPO derivative, the outcome can be a significant enhancement of the fluorescent signal or, conversely, its efficient quenching. This guide provides an in-depth technical comparison of these phenomena, supported by experimental data and detailed protocols, to empower researchers in selecting and applying these interactions for their specific applications, from developing sensitive molecular probes to understanding radical-mediated processes.
The Fundamental Interplay: Quenching vs. Enhancement
The versatile nature of coumarin fluorescence, characterized by high quantum yields and sensitivity to the microenvironment, makes it a powerful tool in chemical and biological sensing.[1] The introduction of TEMPO derivatives, stable nitroxide radicals, can perturb the excited state of coumarin fluorophores through distinct mechanisms. This guide will focus on two primary, and opposing, outcomes: fluorescence enhancement, predominantly observed with dihydroxy-substituted coumarins and amino-functionalized TEMPO derivatives, and fluorescence quenching, a more general phenomenon observed with a broader range of coumarins and TEMPO derivatives.
The "Turn-On" Phenomenon: Fluorescence Enhancement via Proton Transfer
A remarkable fluorescence enhancement, a "turn-on" response, is observed when dihydroxy-substituted coumarins, such as 6,7-dihydroxycoumarin (esculetin), interact with 4-amino-TEMPO.[2][3] This significant increase in fluorescence intensity, which can be up to 40-fold, is not a result of the nitroxide radical's direct influence on the excited state in a classical sense. Instead, the enhancement is driven by a ground-state interaction: a proton transfer from one of the hydroxyl groups of the coumarin to the amino group of the 4-amino-TEMPO.[2][3] This proton transfer alters the electronic properties of the coumarin, leading to a dramatic increase in its fluorescence quantum yield.
Caption: Mechanism of fluorescence enhancement via proton transfer.
The "Turn-Off" Effect: Dynamic Fluorescence Quenching
In contrast to the specific enhancement mechanism, a more common interaction between coumarins and TEMPO derivatives is fluorescence quenching, a "turn-off" effect. This process is typically dynamic, arising from collisional encounters between the excited-state coumarin and the ground-state TEMPO radical.[4][5] During these collisions, the nitroxide radical facilitates non-radiative decay pathways for the excited coumarin, leading to a decrease in fluorescence intensity without the formation of a stable ground-state complex. This dynamic quenching is a diffusion-controlled process and can be effectively described by the Stern-Volmer equation.[4][5][6]
Caption: Mechanism of dynamic fluorescence quenching.
Comparative Performance: A Data-Driven Overview
The following table summarizes the observed effects of different TEMPO derivatives on the fluorescence of various coumarins, providing a comparative snapshot of their interactions.
| Coumarin Derivative | TEMPO Derivative | Observed Effect | Mechanism | Key Quantitative Data | Reference(s) |
| 6,7-Dihydroxycoumarin (Esculetin) | 4-Amino-TEMPO | Enhancement | Proton Transfer | Up to 40-fold increase in fluorescence intensity. | [2][3] |
| 7-Hydroxy-4-methylcoumarin | 4-Hydroxy-TEMPO | Quenching | Dynamic | Stern-Volmer Constant (Ksv): ~130 M⁻¹ | [4][5] |
| 7-Amino-4-methylcoumarin | 4-Hydroxy-TEMPO | Quenching | Dynamic | Stern-Volmer Constant (Ksv): ~150 M⁻¹ | [4][5] |
| 7-Methoxycoumarin | 4-Hydroxy-TEMPO | Quenching | Dynamic | Stern-Volmer Constant (Ksv): ~180 M⁻¹ | [4][5] |
| 7-Amino-4-methylcoumarin | TEMPO | Quenching | Dynamic | Less efficient quenching compared to other derivatives. | [1] |
| 7-Amino-4-methylcoumarin | 4-Oxo-TEMPO | Quenching | Dynamic | More efficient quenching than TEMPO. | [1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for investigating the fluorescence enhancement and quenching of coumarins by TEMPO derivatives.
Protocol for Fluorescence Enhancement Studies
This protocol is designed to measure the fluorescence enhancement of a dihydroxy-coumarin in the presence of an amino-substituted TEMPO derivative.
Caption: Workflow for fluorescence enhancement experiments.
Materials:
-
Dihydroxy-coumarin (e.g., 6,7-dihydroxycoumarin)
-
4-Amino-TEMPO
-
Spectroscopy grade solvent (e.g., aqueous buffer, pH 7.4)
-
Calibrated fluorometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of the dihydroxy-coumarin in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of 4-amino-TEMPO in the aqueous buffer.
-
-
Sample Preparation:
-
Prepare a series of solutions in cuvettes with a constant concentration of the dihydroxy-coumarin (e.g., 10 µM).
-
Add increasing concentrations of 4-amino-TEMPO to each cuvette (e.g., 0, 10, 20, 50, 100 µM).
-
Include a blank sample containing only the buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to the absorption maximum of the dihydroxy-coumarin.
-
Record the fluorescence emission spectrum for each sample.
-
The fluorescence intensity at the emission maximum is the primary data point.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all sample measurements.
-
Plot the fluorescence intensity at the emission maximum as a function of the 4-amino-TEMPO concentration.
-
Calculate the fluorescence enhancement factor (I/I₀), where I is the fluorescence intensity in the presence of 4-amino-TEMPO and I₀ is the intensity in its absence.
-
Protocol for Fluorescence Quenching Studies
This protocol details the procedure for quantifying the dynamic quenching of a coumarin's fluorescence by a TEMPO derivative.
Caption: Workflow for fluorescence quenching experiments.
Materials:
-
Coumarin derivative of interest
-
TEMPO derivative (e.g., 4-hydroxy-TEMPO)
-
Spectroscopy grade solvent
-
Calibrated fluorometer (ideally with lifetime measurement capabilities)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of the coumarin in a suitable solvent.
-
Prepare a 10 mM stock solution of the TEMPO derivative in the chosen solvent.
-
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of the coumarin (e.g., 10 µM).
-
Add increasing concentrations of the TEMPO derivative to each solution (e.g., 0, 1, 2, 5, 10 mM).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (I) of each sample at the coumarin's emission maximum.
-
If available, measure the fluorescence lifetime (τ) of the coumarin in each sample.
-
-
Data Analysis (Stern-Volmer Analysis):
-
Calculate the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) for each concentration.
-
Plot I₀/I versus the concentration of the TEMPO derivative ([Q]).
-
The slope of the resulting linear plot is the Stern-Volmer constant (Ksv).
-
A similar plot of τ₀/τ versus [Q] can be used to confirm dynamic quenching.
-
Causality and Experimental Considerations
-
Choice of Coumarin: The presence of acidic protons, particularly from hydroxyl groups, is a key determinant for observing fluorescence enhancement with amino-TEMPO derivatives. For quenching studies, a wider range of coumarins can be used.
-
Choice of TEMPO Derivative: The substituent on the TEMPO molecule significantly influences the interaction. An amino group can act as a proton acceptor, leading to enhancement. Other substituents can modulate the quenching efficiency.
-
Solvent Effects: The polarity and viscosity of the solvent can influence both proton transfer and diffusion-controlled quenching processes. It is crucial to maintain consistent solvent conditions for comparative studies.
-
Inner Filter Effect: At high concentrations, TEMPO derivatives may absorb at the excitation or emission wavelengths of the coumarin, leading to an "inner filter effect" that can be mistaken for quenching. It is essential to correct for this effect, especially in quenching studies.[5]
Conclusion
The interaction between coumarins and TEMPO derivatives is a prime example of how subtle changes in molecular structure can lead to dramatically different photophysical outcomes. The fluorescence enhancement observed with dihydroxy-coumarins and 4-amino-TEMPO offers a pathway for developing highly sensitive "turn-on" probes for detecting proton transfer events or the presence of specific amino-functionalized radicals. Conversely, the dynamic quenching of coumarin fluorescence by a broader range of TEMPO derivatives provides a robust method for studying radical-molecule interactions and quantifying the concentration of these species. By understanding the underlying mechanisms and employing the detailed protocols provided in this guide, researchers can effectively harness these phenomena for their specific scientific and developmental goals.
References
-
Żamojć, K., et al. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Journal of Fluorescence, 24(3), 713-718. [Link]
-
Żamojć, K., et al. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 332-337. [Link]
-
Żamojć, K., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. International Journal of Molecular Sciences, 20(15), 3802. [Link]
-
Żamojć, K., et al. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1875-1880. [Link]
-
Chen, Y., et al. (2022). New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules. Molecules, 27(4), 1435. [Link]
-
Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy: Volume 2: Principles. Springer Science & Business Media. [Link]
-
Żamojć, K., et al. (2015). Dihydroxycoumarins as highly selective fluorescent probes for the fast detection of 4-hydroxy-TEMPO in aqueous solution. RSC Advances, 5(78), 63781-63788. [Link]
-
Zdrowowicz, M., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences, 22(2), 849. [Link]
-
Valeur, B. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]
-
Gryczynski, I., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 24(3), 2589. [Link]
-
Żamojć, K., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. International Journal of Molecular Sciences, 20(15), 3802. [Link]
-
Żamojć, K., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. PubMed, 31382635. [Link]
-
Demchenko, A. P. (2021). Nature of Fast Relaxation Processes and Spectroscopy of a Membrane-Active Peptide Modified with Fluorescent Amino Acid Exhibitin. ACS Omega, 6(14), 10119-10128. [Link]
-
Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. [Link]
-
Chemistry Academy. (2020, October 13). (ENGLISH) STERN VOLMER EQ FLUORESCENCE QUANTUM YIELD QUENCHING RATE FLUORESCENCE DECAY LIFE TIME A*. [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Coumarin-Dithiocarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the hybridization of pharmacophores has emerged as a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of hybrid molecules: coumarin-dithiocarbamate derivatives. By dissecting the intricate connections between their chemical structures and biological activities, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization efforts.
The Rationale Behind Hybridization: Coumarin and Dithiocarbamate Scaffolds
The coumarin nucleus, a benzopyrone structure, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[1] Its versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological profile.[1]
On the other hand, dithiocarbamates, characterized by the presence of a R₂NC(=S)S- moiety, have a rich history as fungicides and pesticides. More recently, they have garnered significant attention for their potential as therapeutic agents, particularly in oncology and infectious diseases.[1] The dithiocarbamate functional group is a potent chelator of metal ions and can modulate various cellular processes, including enzyme activity and signal transduction pathways.
The conjugation of these two pharmacophores into a single molecular entity is a purposeful approach to generate novel derivatives with potentially synergistic or improved biological profiles.[1] This guide will explore the SAR of these hybrids across three major therapeutic areas: anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Coumarin-dithiocarbamate derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines, including those of gastric, breast, prostate, esophageal, lung, and colorectal origin.[1] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2]
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic potential of coumarin-dithiocarbamate derivatives is highly dependent on both the substitution pattern on the coumarin ring and the nature of the dithiocarbamate moiety. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative compounds against various cancer cell lines, providing a quantitative comparison of their efficacy.
| Compound ID | Coumarin Substitution | Dithiocarbamate Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ID-11 | 6-CH₂- | Imidazole | RKO (Colon) | 6.398 | |
| SW620 (Colon) | 8.809 | [2] | |||
| SW480 (Colon) | 3.568 | [2] | |||
| Compound 35 | - | Pyrazole hybrid | HepG2 (Liver) | 2.96 | [3] |
| SMMC-7721 (Liver) | 2.08 | [3] | |||
| U87 (Glioblastoma) | 3.85 | [3] | |||
| H1299 (Lung) | 5.36 | [3] | |||
| Compound 8a | - | 1,2,3-Triazole hybrid | - | 0.23 | |
| Compound 8b | - | 1,2,3-Triazole hybrid | - | 0.15 | [4] |
| Compound 4d | 4-CH₃, 7-O-(CH₂)₈- | - | MCF-7 (Breast) | 29 | [5] |
Structure-Activity Relationship Insights
A meticulous analysis of the data reveals several key SAR trends:
-
Substitution on the Dithiocarbamate Moiety: The nature of the substituent on the dithiocarbamate nitrogen atom plays a pivotal role in determining anticancer potency. For instance, the presence of an imidazole ring in compound ID-11 was found to be crucial for its high activity against colorectal cancer cell lines. Replacement of the imidazole with aliphatic amines led to a significant decrease in cytotoxicity.[1]
-
Position of Linkage on the Coumarin Ring: The point of attachment of the dithiocarbamate moiety to the coumarin scaffold influences the biological activity. Modifications at the C-6 position of the coumarin ring have yielded potent anticancer agents.[1]
-
Hybridization with Other Heterocycles: The incorporation of a third heterocyclic ring, such as a 1,2,3-triazole or pyrazole, can significantly enhance the anticancer activity, as seen in compounds 8a , 8b , and 35 .[3][4]
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of coumarin-dithiocarbamate derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. One such derivative, ID-11 , has been shown to induce G2/M phase cell cycle arrest and apoptosis in colorectal cancer cells. This is achieved by downregulating the expression of key genes such as c-Myc and Bcl-2.[2]
c-Myc is a proto-oncogene that plays a central role in cell growth, proliferation, and apoptosis.[6][7][8] Its overexpression is a hallmark of many cancers. Bcl-2 is an anti-apoptotic protein, and its inhibition is a key strategy in cancer therapy to promote programmed cell death.[9][10][11][12] Furthermore, the PI3K/Akt/mTOR pathway , a critical regulator of cell survival and proliferation, is a known target for many anticancer agents.[13][14][15][16][17]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin-dithiocarbamate derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Coumarin-dithiocarbamate derivatives have also demonstrated promising activity against a range of bacterial and fungal strains, positioning them as potential leads for the development of new antimicrobial agents.[18][19][20]
Comparative Efficacy Against Microbes
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected coumarin-dithiocarbamate derivatives against various pathogens.
| Compound ID | Dithiocarbamate Moiety | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 21 | 4-(methylthiocarbonothioyl)morpholine | Enterococcus faecalis | 32 | [21] |
| Compound 22 | 4-(methylthiocarbonothioyl)piperazine | Enterococcus faecalis | 16 | [21] |
| Compound 23 | 4-methylpiperidine-1-carbodithioate | Staphylococcus aureus | 0.5 | [21] |
| Bacillus subtilis | 1 | [21] | ||
| Escherichia coli | 2 | [21] | ||
| Pseudomonas aeruginosa | 2 | [21] | ||
| Compound 24 | piperidine-1-carbodithioate | Staphylococcus aureus | 1 | [21] |
| Bacillus subtilis | 1 | [21] | ||
| Escherichia coli | 1 | [21] | ||
| Pseudomonas aeruginosa | 1 | [21] | ||
| Compound 25 | methyl 2-sulfonylhydrazine-1-carbodithioate | Staphylococcus aureus | 78.43 | [21] |
| Escherichia coli | 158.67 | [21] | ||
| Candida albicans | 20.27 | [21] | ||
| Aspergillus niger | 9.71 | [21] |
Structure-Activity Relationship Insights
The antimicrobial SAR of these derivatives highlights the following:
-
Nature of the Heterocyclic Ring: The choice of the heterocyclic ring on the dithiocarbamate moiety significantly impacts antimicrobial activity. Piperazine and piperidine derivatives (compounds 22 , 23 , and 24 ) generally exhibit potent antibacterial activity.[21]
-
Linker Length: The length of the linker connecting the coumarin and dithiocarbamate moieties can influence activity. A four-carbon linker has been shown to be effective in several potent antibacterial compounds.[21]
-
Substituents on the Coumarin Ring: The presence of specific substituents on the coumarin ring can modulate the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform two-fold serial dilutions of the coumarin-dithiocarbamate derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: Modulating Key Biological Processes
Coumarin-dithiocarbamate derivatives have also been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and α-glucosidase, which are important targets for the treatment of Alzheimer's disease and diabetes, respectively.[22][23][24][25][26][27][28][29][30]
Comparative Efficacy Against Enzymes
The following table summarizes the IC₅₀ values of selected coumarin-dithiocarbamate derivatives against AChE and α-glucosidase.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 15a | Acetylcholinesterase (AChE) | 2.42 | [25] |
| Compound 4c | Acetylcholinesterase (AChE) | 0.802 | [30] |
| PJ13 | Acetylcholinesterase (AChE) | 9.28 | [26] |
| Derivative Series | Acetylcholinesterase (AChE) | 42.5 - 442 | [22] |
| Derivative Series | α-Glucosidase | 85.0 - 566.6 | [22] |
Structure-Activity Relationship Insights
-
Acetylcholinesterase Inhibition: The SAR for AChE inhibition is complex and depends on the overall structure of the hybrid molecule. The presence of a piperazine ring linked to the coumarin core via a propoxy spacer in compound 15a was found to be beneficial for activity.[25]
-
α-Glucosidase Inhibition: The inhibitory activity against α-glucosidase is influenced by the substituents on both the coumarin and dithiocarbamate moieties. Further detailed studies are needed to establish clear SAR trends for this target.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay for measuring AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution with the test compound at various concentrations and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding ATCI and DTNB to the wells.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value from the dose-response curve.
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of α-glucosidase, p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compound for 10 minutes at 37°C.[22]
-
Substrate Addition: Initiate the reaction by adding the pNPG substrate to each well.[22]
-
Incubation and Termination: Incubate the plate for 20 minutes at 37°C. Stop the reaction by adding a sodium carbonate solution.[22]
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[22]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
The hybridization of coumarin and dithiocarbamate scaffolds has yielded a diverse library of derivatives with significant potential in anticancer, antimicrobial, and enzyme inhibitory applications. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the biological activity of these compounds. Key takeaways include the critical role of substituents on the dithiocarbamate moiety, the position of linkage on the coumarin ring, and the synergistic effects of incorporating additional heterocyclic systems.
Future research in this area should focus on:
-
Expanding the structural diversity of these hybrids to further probe the SAR and identify novel leads with improved potency and selectivity.
-
Elucidating the detailed mechanisms of action , particularly for their anticancer and antimicrobial effects, to identify novel molecular targets.
-
Optimizing the pharmacokinetic properties of the most promising compounds to enhance their in vivo efficacy and safety profiles.
-
Exploring the potential of these derivatives in combination therapies to overcome drug resistance and improve treatment outcomes.
By leveraging the insights provided in this guide, the scientific community can continue to unlock the therapeutic potential of coumarin-dithiocarbamate derivatives and pave the way for the development of next-generation drugs for a range of diseases.
References
- Coumarin–Dithiocarbamate Derivatives as Biological Agents. (2025).
- IC 50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and...
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity rel
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (2020). Molecules.
- Coumarin derivatives with anticancer activities: An upd
- Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simul
- IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. (n.d.).
- Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2025). Pharmaceuticals.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2025).
- Coumarin-based Scaffold as α-glucosidase Inhibitory Activity: Implication for the Development of Potent Antidiabetic Agents. (2020). Current Drug Targets.
- Design, synthesis, and evaluation of novel coumarin-dithiocarbamate derivatives (IDs) as anti-colorectal cancer agents. (2021). European Journal of Medicinal Chemistry.
- Coumarin–Dithiocarbamate Derivatives as Biological Agents. (2025).
- MYC and the Control of Apoptosis. (2004). Cold Spring Harbor Perspectives in Biology.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology.
- Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. (2016). Bioorganic & Medicinal Chemistry Letters.
- Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg. (2025). Scientific Reports.
- PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Tre
- Targeting BCL-2 regulated apoptosis in cancer. (2018). Open Biology.
- c-Myc and Apoptosis. (n.d.). Abeomics.
- (PDF) Coumarin–Dithiocarbamate Derivatives as Biological Agents. (2025).
- Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options. (2023).
- Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme. (2021). Chemical Biology & Drug Design.
- IC 50 values (µM) of active coumarin derivatives 8, 10, 15, 16 and 21...
- Targeting PI3K/mTOR Signaling in Cancer. (2011). Cancer Research.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2025).
- c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism. (2002). Molecular and Cellular Biology.
- Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. (2023). Molecules.
- Coumarin-based Scaffold as α-glucosidase Inhibitory Activity: Implication for Development of Potent Antidiabetic Agents. (2020). Current Drug Targets.
- (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2025).
- PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Tre
- Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. (2018). Revue Roumaine de Chimie.
- Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition. (2023). RSC Advances.
- MYC function and regulation in physiological perspective. (2021). Frontiers in Cell and Developmental Biology.
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell De
- Tumor Cell Kill by c-MYC Depletion: Role of MYC-Regulated Genes that Control DNA Double-Strand Break Repair. (2010). Cancer Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of novel coumarin-dithiocarbamate derivatives (IDs) as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abeomics.com [abeomics.com]
- 7. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revroum.lew.ro [revroum.lew.ro]
- 21. mdpi.com [mdpi.com]
- 22. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Novel Coumarin Analogs against the α-Glucosidase Protein Target of Diabetes Mellitus: Pharmacophore-Based QSAR, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Coumarin-based Scaffold as α-glucosidase Inhibitory Activity: Implication for the Development of Potent Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. semanticscholar.org [semanticscholar.org]
- 30. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Anti-Cancer Potential of 4-Methyl-7-hydroxy Coumarin (4-MHC) in Skin Cancer Models
Executive Summary
4-Methyl-7-hydroxy coumarin (4-MHC) , also known as Hymecromone or 4-Methylumbelliferone (4-MU) , presents a distinct therapeutic profile compared to standard-of-care (SoC) agents like Dacarbazine (DTIC) or 5-Fluorouracil (5-FU). While traditional chemotherapeutics function primarily through direct DNA alkylation or antimetabolite activity, 4-MHC operates via a unique mechanism: the inhibition of Hyaluronan (HA) synthesis .
This guide evaluates 4-MHC not merely as a cytotoxic agent, but as a microenvironment modulator that abrogates the HA-rich stroma facilitating melanoma invasion and metastasis. Experimental data suggests 4-MHC offers a superior safety profile with a wider therapeutic window, though its standalone potency (IC50) is generally lower than cytotoxic SoC agents, positioning it ideally for combinatorial or chemopreventive strategies.
Part 1: Mechanism of Action (MoA)
The Hyaluronan-Dependent Axis
In skin cancer, particularly melanoma, the tumor microenvironment (TME) is enriched with Hyaluronan (HA). HA binds to cell surface receptors (CD44, RHAMM), triggering downstream signaling (PI3K/Akt, MAPK/ERK) that drives proliferation and drug resistance.
4-MHC acts as a suicide substrate for Hyaluronan Synthase (HAS).
-
Depletion of Precursors: 4-MHC is glucuronidated by UGT enzymes into 4-MHC-glucuronide. This reaction consumes the cellular pool of UDP-glucuronic acid (UDP-GlcUA) , a critical precursor required by HAS enzymes to synthesize HA.
-
Downregulation of HAS2: 4-MHC specifically downregulates the mRNA expression of HAS2 (Hyaluronan Synthase 2), the isoform most associated with metastatic progression.
-
Mitochondrial Apoptosis: Independent of HA, 4-MHC induces ROS generation, leading to the opening of the mitochondrial permeability transition pore (MPTP), release of Cytochrome c, and activation of Caspase-3.
Diagram 1: 4-MHC Signaling Interference
The following diagram illustrates the dual-action pathway of 4-MHC: inhibiting HA synthesis and inducing mitochondrial apoptosis.
Figure 1: 4-MHC depletes UDP-GlcUA, inhibiting HAS2-mediated HA synthesis, while simultaneously triggering ROS-dependent apoptosis.
Part 2: Comparative Performance Analysis
4-MHC vs. Standard of Care (SoC)
The following table synthesizes data trends from comparative studies in melanoma (e.g., A375, B16F10 cell lines) and non-melanoma skin cancer models.
| Feature | 4-MHC (Hymecromone) | Dacarbazine (DTIC) | 5-Fluorouracil (5-FU) |
| Primary Indication | Experimental / Chemoprevention | Metastatic Melanoma (SoC) | Actinic Keratosis / Basal Cell |
| Primary Mechanism | HA Synthesis Inhibition (HAS2) | DNA Alkylation (Guanine) | Antimetabolite (Thymidylate Synthase) |
| IC50 (A375 Melanoma) | High (200 - 600 | Moderate (10 - 100 | Low (< 10 |
| Toxicity Profile | Low (Approved biliary drug) | High (Myelosuppression, Nausea) | Moderate (Local irritation, inflammation) |
| Resistance Profile | Reverses HA-mediated resistance | High resistance rates (MGMT) | Resistance via enzyme upregulation |
| Effect on Metastasis | High (Inhibits migration/invasion) | Low (Cytotoxic, not anti-invasive) | Low (Local effect mostly) |
Key Insight: The Potency Paradox
Researchers often dismiss 4-MHC due to its high IC50 (micromolar range) compared to nanomolar chemotherapeutics. This is a misinterpretation of its utility.
-
DTIC kills rapidly dividing cells but often fails to penetrate the dense HA-rich matrix, leading to recurrence.
-
4-MHC remodels this matrix. While it requires higher concentrations to achieve cytotoxicity, these concentrations are clinically achievable with low systemic toxicity (LD50 in mice > 2000 mg/kg).
Part 3: Experimental Protocols for Validation
To objectively assess 4-MHC, researchers must use models that account for the microenvironment. Standard 2D monolayers often underestimate 4-MHC's efficacy because they lack the HA-rich extracellular matrix (ECM).
Protocol A: 3D Tumor Spheroid Invasion Assay
Rationale: Validates anti-metastatic potential in an HA-relevant model.
-
Spheroid Formation:
-
Seed 5,000 A375 (melanoma) cells/well in Ultra-Low Attachment (ULA) 96-well plates.
-
Centrifuge at 200 x g for 5 mins. Incubate for 72h to form tight spheroids.
-
-
Matrix Embedding:
-
Prepare Type I Collagen matrix supplemented with 1 mg/mL Hyaluronan.
-
Transfer spheroids into the matrix.
-
-
Treatment:
-
Control: Vehicle (DMSO < 0.1%).
-
Experimental: 4-MHC (0.5 mM and 1.0 mM).
-
Comparator: Dacarbazine (50
M).
-
-
Quantification:
-
Image at 0h, 24h, and 48h.
-
Measure Invasive Area (sprouting from the core) using ImageJ.
-
Expected Result: 4-MHC should significantly reduce sprouting/invasion compared to Control, whereas DTIC may reduce core size but have less effect on invasion.
-
Protocol B: HAS2 Gene Expression Analysis (qPCR)
Rationale: Confirms the specific molecular target (HAS2 inhibition).
-
Cell Treatment: Treat cells with 4-MHC (0, 100, 300, 600
M) for 24 hours. -
RNA Extraction: Use TRIzol reagent; ensure A260/280 ratio is ~2.0.
-
cDNA Synthesis: Reverse transcribe 1
g total RNA. -
qPCR Parameters:
-
Calculation: Use the
method.-
Validation: A >50% reduction in HAS2 mRNA confirms mechanistic engagement.
-
Diagram 2: Experimental Workflow for Validation
This workflow outlines the critical path for validating 4-MHC efficacy from 2D screening to 3D functional assays.
Figure 2: Sequential validation workflow prioritizing mechanistic confirmation (HAS2) prior to complex 3D modeling.
References
-
Lokeshwar, V. B., et al. (2010). "4-Methylumbelliferone inhibits tumor cell growth and the activation of stromal hyaluronan synthesis by melanoma cell-derived factors."[1] British Journal of Dermatology.[3]
-
Nagy, N., et al. (2015).[2] "4-Methylumbelliferone treatment and hyaluronan inhibition as a therapeutic strategy in inflammation, autoimmunity, and cancer."[3] Frontiers in Immunology.
-
Yoshihara, S., et al. (2005). "A synthetic coumarin (4-Methyl-7-hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice."[4][5] European Journal of Pharmacology.
-
Robert, C., et al. (2015). "Nivolumab in previously untreated melanoma without BRAF mutation (CheckMate 066)." New England Journal of Medicine. (Used for Dacarbazine SoC comparison data).
-
Stockfleth, E., et al. (2022).[6] "Efficacy of 4% 5-fluorouracil cream in the treatment of actinic keratoses." Journal of the European Academy of Dermatology and Venereology.
Sources
- 1. 4-Methylumbelliferone inhibits tumour cell growth and the activation of stromal hyaluronan synthesis by melanoma cell-derived factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of 4% 5-Fluorouracil Cream in the Treatment of Actinic Keratoses: A Single-Center Experience | MDPI [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 6,7-Dimethoxy-4-ethylcoumarin
Executive Summary & Chemical Identification
Objective: This guide defines the standard operating procedure (SOP) for the containment, waste segregation, and final disposal of 6,7-Dimethoxy-4-ethylcoumarin . Scope: Applicable to all laboratory personnel handling coumarin derivatives in drug discovery or analytical chemistry workflows.[1]
-
Chemical Name: 6,7-Dimethoxy-4-ethylcoumarin (Analogous to Scoparone derivatives)[1]
-
Chemical Class: Coumarin Derivative / Benzopyrone[1]
-
Physical State: Crystalline Solid (typically white to off-white)[1]
-
Primary Hazard: Acute Toxicity (Oral), Potential Skin/Eye Irritant.
-
Disposal Method: High-Temperature Incineration (Destruction).[1] DO NOT dispose of via sanitary sewer or municipal trash.
Hazard Assessment & Waste Characterization
Before disposal, the waste must be characterized to ensure compatibility with waste streams. While specific data for the 4-ethyl variant is limited compared to the 4-methyl analog (CAS 4281-40-7), the safety profile follows the Coumarin Structure-Activity Relationship (SAR) .[1]
| Parameter | Classification | Operational Implication |
| GHS Classification | Acute Tox. 4 (H302); Skin Irrit. 2 (H315) | Handle as "Toxic" material.[1] |
| RCRA Status (USA) | Non-Listed Hazardous Waste | Must be managed as chemical waste, not general refuse.[1] |
| DOT Shipping | UN 2811 (Toxic Solid, Organic, N.O.S.)[1][2] | Requires specific labeling for transport/disposal.[1][3] |
| Combustibility | Organic Solid | Segregate from strong oxidizers (e.g., Nitric Acid).[1] |
| Ecological Impact | Aquatic Chronic Toxicity (Potential) | Zero tolerance for drain disposal.[1] |
Disposal Decision Matrix
Effective disposal requires segregating the compound based on its physical state (Solid powder vs. Solvated in reaction media).
Figure 1: Decision matrix for segregating coumarin waste streams.
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound & Contaminated Debris)
Rationale: Coumarin dusts can be inhalation hazards. Double-bagging prevents particulate release during transport.[1]
-
Collect: Gather all pure substance, contaminated weigh boats, spatulas, and gloves.[1]
-
Contain: Place items into a clear 6-mil LDPE (Low-Density Polyethylene) bag .
-
Seal: Goose-neck and tape the bag shut.
-
Secondary Containment: Place the sealed bag into a rigid HDPE (High-Density Polyethylene) wide-mouth drum or a dedicated solid waste bucket.[1]
-
Label: Apply a hazardous waste label immediately.
Phase B: Liquid Waste (Reaction Mixtures & Stock Solutions)
Rationale: Coumarins are often dissolved in DMSO, Methanol, or Chloroform. The solvent dictates the waste stream, but the toxicity of the solute must be noted.
-
Identify Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone, DMSO).
-
Transfer: Pour into the appropriate safety carboy (HDPE or Glass).
-
Note: Do not fill >90% capacity to allow for thermal expansion.[1]
-
-
Log: Record the concentration of 6,7-Dimethoxy-4-ethylcoumarin on the waste tag. High concentrations (>1%) should be flagged as "High Hazard."[1]
Emergency Spill Response Workflow
In the event of an accidental release, immediate containment is required to prevent aerosolization.
Figure 2: Immediate response workflow for laboratory spills.
Critical Cleanup Note: Never dry-sweep coumarin powders.[1] This generates dust which can be inhaled.[1] Always use a wet-wipe method or a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]
Regulatory Compliance & Final Disposition
US EPA (RCRA) Considerations: While 6,7-Dimethoxy-4-ethylcoumarin is not explicitly "P-listed" or "U-listed" (like Warfarin), it falls under the "Cradle-to-Grave" responsibility.[1]
-
Generator Status: You are responsible for characterizing the waste.[3] Due to its oral toxicity (Category 4), it must be treated as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like F-listed spent solvents).[1]
-
Destruction Method: The only acceptable final disposition is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete breakdown of the benzopyrone ring structure into CO2 and H2O.
Transport (DOT): If shipping pure material for disposal:
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (6,7-Dimethoxy-4-ethylcoumarin)[1]
-
UN Number: UN 2811[2]
-
Hazard Class: 6.1
-
Packing Group: III
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77966, 6,7-Dimethoxy-4-methylcoumarin (Analogous Structure).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
